(2-Methylpiperidin-1-yl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7-4-2-3-5-9(7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYFKLAMVLELBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390152 | |
| Record name | (2-methylpiperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856437-61-1 | |
| Record name | 2-Methyl-1-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856437-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-methylpiperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Methylpiperidin-1-yl)acetic acid chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for (2-Methylpiperidin-1-yl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identifiers
This compound is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 2-position and an acetic acid group attached to the nitrogen atom.
Chemical Structure:
Key Identifiers: [1]
-
IUPAC Name: 2-(2-methylpiperidin-1-yl)acetic acid
-
Molecular Formula: C₈H₁₅NO₂
-
CAS Number: 856437-61-1
-
PubChem CID: 3157942
-
SMILES: CC1CCCCN1CC(=O)O
-
InChIKey: IZYFKLAMVLELBP-UHFFFAOYSA-N
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1] It is important to note that these are computationally derived values and may differ from experimentally determined properties.
| Property | Value | Source |
| Molecular Weight | 157.21 g/mol | PubChem |
| XLogP3 | -1.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 157.110278721 Da | PubChem |
| Monoisotopic Mass | 157.110278721 Da | PubChem |
| Topological Polar Surface Area | 40.5 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 147 | PubChem |
Proposed Synthesis
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl (2-Methylpiperidin-1-yl)acetate
-
To a solution of 2-methylpiperidine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add a non-nucleophilic base like potassium carbonate or triethylamine (1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add ethyl bromoacetate (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl (2-methylpiperidin-1-yl)acetate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl (2-methylpiperidin-1-yl)acetate (1.0 eq.) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq.).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 2-3 with a suitable acid, such as hydrochloric acid. This may result in the precipitation of the product if it is a solid.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry. If the product is soluble, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The hydrochloride salt can also be prepared.[2]
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the specific biological activities of this compound. While the piperidine scaffold is a common motif in many biologically active compounds, the activity of this particular molecule has not been reported in the scientific literature. Therefore, no signaling pathways or specific biological targets can be described at this time. Further research and screening would be necessary to determine its pharmacological profile.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed synthesis of this compound.
Logical Relationship of Characterization
This diagram shows the logical flow of characterizing the final synthesized compound.
Caption: Logical workflow for compound characterization.
References
An In-Depth Technical Guide to the Synthesis of (2-Methylpiperidin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylpiperidin-1-yl)acetic acid is a substituted piperidine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, focusing on N-alkylation of 2-methylpiperidine and reductive amination with glyoxylic acid. Detailed experimental protocols, quantitative data from analogous reactions, and process visualizations are presented to facilitate its synthesis and further research.
Introduction
Substituted piperidines are prevalent structural motifs in a wide range of pharmaceuticals, owing to their favorable pharmacokinetic properties and their ability to serve as versatile scaffolds for introducing diverse functionalities. This compound, in particular, offers a synthetically accessible platform for the development of novel therapeutic agents. This guide details two robust and widely applicable methods for its preparation.
Synthesis Pathways
Two principal synthetic routes to this compound have been identified and are detailed below:
-
Pathway 1: N-Alkylation of 2-Methylpiperidine with a Haloacetic Acid Ester followed by Hydrolysis. This is a classical and straightforward approach involving the direct alkylation of the secondary amine of 2-methylpiperidine with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate), followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
-
Pathway 2: Reductive Amination of 2-Methylpiperidine with Glyoxylic Acid. This one-pot method involves the reaction of 2-methylpiperidine with glyoxylic acid to form an intermediate iminium ion, which is then reduced in situ to yield the target compound.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its intermediates based on analogous reactions found in the literature.
Table 1: N-Alkylation of Piperidine Derivatives with Alkyl Halides
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Room Temp. | 12-24 | ~70-80 |
| Piperidine | Methyl iodide | K₂CO₃ | DMF | Room Temp. | 12 | >90 |
| 2-Methylpiperidine | Ethyl chloroacetate | K₂CO₃ | DMF | 70 | 8 | Estimated >80 |
| Piperidine | Benzyl bromide | NaH | DMF | 0 - Room Temp. | 4 | ~85 |
Table 2: Hydrolysis of Piperidine-1-yl-acetate Esters
| Ester Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl (piperidin-1-yl)acetate | LiOH | THF/H₂O | Room Temp. | 4 | >95 |
| Methyl (piperidin-1-yl)acetate | NaOH | Methanol/H₂O | Reflux | 2 | >90 |
| Ethyl (2-methylpiperidin-1-yl)acetate | NaOH | Ethanol/H₂O | Reflux | 4 | Estimated >90 |
Table 3: Reductive Amination of Amines with Glyoxylic Acid
| Amine Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hydrazine derivative | NaBH₃CN | DCM/Methanol | Room Temp. | 0.5 | 59-93 |
| Ammonia | H₂/Rh-C | Methanol/H₂O | Room Temp. | 7.5 | ~32 |
| 2-Methylpiperidine | NaBH₃CN | Methanol | Room Temp. | 12 | Estimated >60 |
Experimental Protocols
Pathway 1: N-Alkylation and Hydrolysis
Step 1: Synthesis of Ethyl (2-Methylpiperidin-1-yl)acetate
This protocol is adapted from general procedures for the N-alkylation of piperidines.[1]
-
Materials:
-
2-Methylpiperidine
-
Ethyl chloroacetate (or ethyl bromoacetate)
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
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Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of 2-methylpiperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.
-
For less reactive halides, the mixture can be heated to 50-70°C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours at room temperature or a few hours at elevated temperature), quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure ethyl (2-methylpiperidin-1-yl)acetate.
-
Step 2: Synthesis of this compound
This protocol is a general procedure for the saponification of esters.
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Materials:
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Ethyl (2-methylpiperidin-1-yl)acetate
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Sodium hydroxide (NaOH)
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Ethanol
-
Water
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Hydrochloric acid (HCl)
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Dichloromethane
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
pH meter or pH paper
-
-
Procedure:
-
To a solution of ethyl (2-methylpiperidin-1-yl)acetate (1.0 eq) in ethanol, add a 2 M aqueous solution of sodium hydroxide (2.0 eq).
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Heat the mixture to reflux and stir for 4 hours, or until TLC indicates the consumption of the starting material.
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After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and acidify to a pH of approximately 6-7 with 2N HCl.
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Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
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Pathway 2: Reductive Amination
This protocol is adapted from a general procedure for the reductive amination of hydrazines with glyoxylic acid.[2]
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Materials:
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2-Methylpiperidine
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Glyoxylic acid monohydrate
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Sodium cyanoborohydride (NaBH₃CN)
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Methanol
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
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To a stirred solution of 2-methylpiperidine (1.0 eq) in a mixture of DCM and methanol, add glyoxylic acid monohydrate (1.2 eq).
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Stir the mixture for 30 minutes at room temperature to allow for the formation of the iminium intermediate.
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Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
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Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield this compound.
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Mandatory Visualizations
Caption: N-Alkylation Synthesis Pathway
Caption: Reductive Amination Synthesis Pathway
Caption: Experimental Workflow for N-Alkylation Pathway
Caption: Experimental Workflow for Reductive Amination
Conclusion
This technical guide has outlined two effective and well-documented synthetic pathways for the preparation of this compound. The N-alkylation route offers a robust, two-step process, while the reductive amination pathway provides a convenient one-pot alternative. The detailed protocols and compiled quantitative data from analogous reactions provide a solid foundation for researchers to successfully synthesize this valuable compound for applications in drug discovery and medicinal chemistry. Further optimization of the presented conditions for the specific target molecule may lead to improved yields and reaction efficiency.
References
An In-depth Technical Guide on the Physicochemical Characteristics of (2-Methylpiperidin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylpiperidin-1-yl)acetic acid is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 2-position and an acetic acid moiety at the 1-position. This document provides a comprehensive overview of its physicochemical properties, offering a valuable resource for researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines computed data with experimental data from closely related analogs to provide a thorough profile. Detailed experimental protocols for determining key physicochemical parameters are also presented, alongside visualizations of experimental workflows and a representative signaling pathway relevant to piperidine derivatives.
Chemical Identity and Computed Properties
This compound, with the chemical formula C₈H₁₅NO₂, is a derivative of piperidine, a common scaffold in many biologically active compounds. Its structure combines a basic nitrogen within the piperidine ring and an acidic carboxylic acid group, suggesting zwitterionic properties that can significantly influence its solubility and membrane permeability.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-methylpiperidin-1-yl)acetic acid | PubChem[1] |
| CAS Number | 856437-61-1 | PubChem[1] |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 157.21 g/mol | PubChem[1] |
| SMILES | CC1CCCCN1CC(=O)O | PubChem[1] |
| XLogP3 | -1.1 | PubChem[1] |
Experimental Physicochemical Data of Analogs
Table 2: Experimental Physicochemical Properties of Analogous Compounds
| Compound | pKa | logP/logD | Aqueous Solubility | Melting Point (°C) | Source |
| Piperidine-3-carboxylic acid (Nipecotic Acid) | 3.88 (Predicted) | -2.9 (XLogP3) | 50 mg/mL in water | 261 (decomposes) | Benchchem[2] |
| Piperidinium Acetate | Not Available | Not Available | Soluble in water | 106 | ChemBK[3] |
The zwitterionic nature of these compounds, arising from the presence of both a basic piperidine nitrogen (pKa ≈ 10-11) and an acidic carboxylic acid group (pKa ≈ 3-4), often leads to low aqueous solubility at a neutral pH near the isoelectric point.[4]
Experimental Protocols
The following sections detail standard methodologies for the experimental determination of key physicochemical properties of this compound and related compounds.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a reliable method for determining the pKa of compounds with acidic and basic functional groups.[2]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in deionized water or a suitable co-solvent to a known concentration.
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate titration curves. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic or basic groups are neutralized.[2] For this compound, two pKa values are expected, one for the carboxylic acid and one for the piperidine nitrogen.
Caption: Workflow for pKa Determination.
Determination of Aqueous Solubility
Aqueous solubility is a crucial determinant of a drug's bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.
To overcome low solubility due to zwitterionic nature, the pH of the solvent can be adjusted away from the isoelectric point.[4] Acidification will protonate the carboxylate, and alkalinization will deprotonate the piperidine nitrogen, both leading to more soluble charged species.[4]
Determination of Melting Point
The melting point is a fundamental physical property used for identification and purity assessment. The capillary melting point method is a standard and accessible technique.
Methodology:
-
Sample Preparation: Finely powder the dry crystalline sample.
-
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end.
-
Measurement: Place the capillary tube in a melting point apparatus equipped with a calibrated thermometer and a heating block.
-
Heating: Heat the sample slowly and observe the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the piperidine scaffold is a "privileged structure" in medicinal chemistry, present in numerous approved drugs.[3] Piperidine derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[3]
Many piperidine-containing compounds exert their effects by modulating key cellular signaling pathways. For instance, some piperidine derivatives have been shown to induce apoptosis in cancer cells by interfering with the PI3K/Akt signaling pathway.[5]
Caption: PI3K/Akt Signaling Pathway.
The diagram above illustrates a simplified PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Some piperidine derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as PI3K or Akt, leading to decreased cell growth and induction of apoptosis. Further experimental studies are required to determine if this compound interacts with this or other signaling pathways.
Conclusion
This compound is a compound of interest for which detailed experimental physicochemical data is currently lacking. This guide provides a summary of its computed properties and offers insights based on analogous structures. The provided experimental protocols serve as a foundation for researchers to determine its pKa, solubility, and melting point, which are essential parameters for any drug discovery and development program. The potential for biological activity, given its piperidine scaffold, warrants further investigation into its pharmacological profile and mechanism of action.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of (2-Methylpiperidin-1-yl)acetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide delves into the biological activities of a specific class of these compounds: (2-Methylpiperidin-1-yl)acetic acid and its derivatives. While comprehensive data on the parent compound remains emergent, this document synthesizes available information on closely related analogues, providing a foundational understanding of their potential therapeutic applications, supported by experimental insights and mechanistic visualizations.
Overview of Biological Activities
Derivatives of piperidine exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, and cytotoxic (anticancer) activities. The introduction of a 2-methyl group and an acetic acid moiety at the 1-position of the piperidine ring is anticipated to modulate these activities, potentially enhancing potency and selectivity.
Quantitative Biological Data
Quantitative data on the biological activity of this compound derivatives is limited in publicly available literature. However, studies on structurally related piperidine-containing molecules provide valuable benchmarks. The following tables summarize the cytotoxic and enzyme inhibitory activities of selected piperidine derivatives.
Table 1: Cytotoxicity of Piperidine Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Piperine | HepG2 | 97 | [1] |
| Hep3B | 58 | [1] | |
| AML12 (non-cancerous) | 184 | [1] | |
| Piperine | C2C12 myoblasts | 24.3 | [2] |
| PHM-EE (Piperidine derivative) | MCF-7 | 7.8 | [2] |
| 4-(benzo[3][4]dioxol-5-ylmethyl) piperazine amide derivative | MDA-MB-231 | 11.3 | [5] |
| Sulfonamide derivative of pyridine | MCF-7 | 20.60 - 31.20 | [6] |
Table 2: Enzyme Inhibitory Activity of Piperidine Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| N-Benzyl piperidine derivative (d5) | HDAC | 0.17 | [7] |
| AChE | 6.89 | [7] | |
| N-Benzyl piperidine derivative (d10) | HDAC | 0.45 | [7] |
| AChE | 3.22 | [7] | |
| N-heterocyclic product (quinoline thiosemicarbazone with piperidine) | AChE | 9.68 | |
| BChE | 11.59 | ||
| Benzyl pyridinium–curcumin derivative (7f) | AChE | 0.0075 | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound and its specific derivatives are not widely published. However, general methodologies for the synthesis of N-substituted piperidines and for conducting in vitro bioassays are well-established and can be adapted for these compounds.
General Synthesis of N-Substituted Piperidines
A common method for the synthesis of N-substituted piperidines involves the reductive amination of a piperidone precursor. For the synthesis of this compound analogues, a plausible route would involve the reaction of 2-methylpiperidine with a suitable haloacetic acid ester followed by hydrolysis.
Example Protocol for N-Alkylation:
A solution of the secondary amine (e.g., 2-methylpiperidine) in a suitable solvent such as 1,2-dichloroethane is treated with an aldehyde or ketone, a reducing agent like sodium triacetoxyborohydride, and acetic acid. The reaction is typically stirred for several hours at room temperature. The product is then isolated and purified using standard techniques like extraction and chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]
Mechanistic Insights and Signaling Pathways
The biological activities of piperidine derivatives are often attributed to their interaction with various cellular targets and signaling pathways. For instance, some piperidine compounds have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.
Apoptosis Induction Pathway
Several piperidine derivatives exert their anticancer effects by triggering apoptosis. This can involve the modulation of the Bcl-2 family of proteins, leading to an increased BAX/BCL-2 ratio, and the activation of caspases.[4]
Caption: Proposed apoptotic pathway induced by piperidine derivatives.
Experimental Workflow for Biological Evaluation
The systematic evaluation of a novel compound involves a series of interconnected experimental stages, from initial synthesis to in-depth biological characterization.
Caption: General workflow for the synthesis and biological evaluation.
Conclusion and Future Directions
The available data, primarily from related piperidine analogues, suggests that this compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases. Future research should focus on the systematic synthesis of a library of these compounds and their comprehensive biological evaluation to establish clear structure-activity relationships. Detailed mechanistic studies will be crucial to identify their specific molecular targets and pathways of action, paving the way for potential clinical applications.
References
- 1. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
(2-Methylpiperidin-1-yl)acetic acid IUPAC name and synonyms
An In-depth Technical Guide to (2-Methylpiperidin-1-yl)acetic acid
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and a potential synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
The compound with the formula C8H15NO2 is identified by the IUPAC name 2-(2-methylpiperidin-1-yl)acetic acid [1]. It is a derivative of piperidine, a common heterocyclic scaffold in medicinal chemistry.
A variety of synonyms and identifiers are used in literature and chemical databases to refer to this compound. These are crucial for comprehensive literature searches and material procurement.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| IUPAC Name | 2-(2-methylpiperidin-1-yl)acetic acid[1] |
| CAS Number | 856437-61-1[1] |
| PubChem CID | 3157942[1] |
| Molecular Formula | C8H15NO2[1] |
| InChI Key | IZYFKLAMVLELBP-UHFFFAOYSA-N[1] |
| SMILES | CC1CCCCN1CC(=O)O[1] |
| Depositor-Supplied Synonyms | (2-Methyl-piperidin-1-yl)-acetic acid, 1-Piperidineaceticacid, 2-methyl-, (2-Methyl-1-piperidinyl)acetic acid, 2-(2-methylpiperidyl)acetic acid, 2-(2-methyl-1-piperidyl)acetic acid[1] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, permeability, and potential for biological activity.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 157.21 g/mol | PubChem[1] |
| XLogP3 | -1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 157.110278721 Da | PubChem[1] |
| Monoisotopic Mass | 157.110278721 Da | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Proposed Synthetic Pathway
The proposed synthesis would involve the reaction of 2-methylpiperidine with an acetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Generalized Approach
The following provides a generalized, two-step experimental protocol for the synthesis of this compound based on the proposed pathway.
Step 1: Synthesis of Ethyl (2-methylpiperidin-1-yl)acetate (Alkylation)
-
Materials:
-
2-Methylpiperidine
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (or another suitable base)
-
Anhydrous acetonitrile (or another suitable polar aprotic solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a solution of 2-methylpiperidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Stir the suspension at room temperature under an inert atmosphere.
-
Slowly add ethyl bromoacetate (1.1-1.2 equivalents) to the reaction mixture.
-
The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitoring by TLC or GC-MS is recommended).
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base.
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Hydrolysis)
-
Materials:
-
Ethyl (2-methylpiperidin-1-yl)acetate
-
Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., hydrochloric acid)
-
Ethanol or methanol (as a co-solvent)
-
-
Procedure (Base-catalyzed hydrolysis):
-
Dissolve the ethyl (2-methylpiperidin-1-yl)acetate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
After completion, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2-3 with a concentrated acid (e.g., HCl).
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. If the product does not precipitate, it can be extracted with an organic solvent.
-
Conclusion
This technical guide has provided essential information on this compound, including its IUPAC name, synonyms, and key physicochemical properties. A plausible and detailed synthetic route has been proposed, offering a practical framework for its preparation in a laboratory setting. This information is intended to support further research and development activities involving this compound.
References
Spectroscopic and Structural Elucidation of (2-Methylpiperidin-1-yl)acetic acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This guide, therefore, provides predicted spectroscopic data based on the compound's structure, alongside a hypothetical experimental protocol for its synthesis and characterization. This information is intended to serve as a reference for researchers working with this or structurally related molecules.
Predicted Spectroscopic Data
Given the absence of experimental spectra, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (2-Methylpiperidin-1-yl)acetic acid. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~3.5 - 4.0 | Multiplet | 1H | N-CH(CH₃)- |
| ~3.0 - 3.4 | Multiplet | 2H | -N-CH₂-COOH |
| ~2.8 - 3.2 | Multiplet | 1H | Piperidine H (axial) at C6 |
| ~2.2 - 2.6 | Multiplet | 1H | Piperidine H (equatorial) at C6 |
| ~1.5 - 1.9 | Multiplet | 6H | Piperidine -CH₂- groups at C3, C4, C5 |
| ~1.1 - 1.3 | Doublet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~170 - 175 | -COOH |
| ~55 - 60 | N-CH(CH₃)- |
| ~50 - 55 | -N-CH₂-COOH |
| ~45 - 50 | Piperidine C6 |
| ~25 - 35 | Piperidine C3, C5 |
| ~20 - 25 | Piperidine C4 |
| ~15 - 20 | -CH₃ |
Expected Infrared (IR) Spectroscopy Features
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-H stretch: Multiple bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds in the piperidine ring and methyl group.
-
C-N stretch: A band in the 1000-1250 cm⁻¹ region.
Expected Mass Spectrometry (MS) Fragmentation
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ for this compound (C₈H₁₅NO₂) would be observed at an m/z of 157.21.[2] Key fragmentation patterns would likely involve:
-
Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 112.
-
Alpha-cleavage adjacent to the nitrogen atom, resulting in fragments characteristic of the piperidine ring structure.
-
Loss of the methyl group (-CH₃, 15 Da).
Hypothetical Experimental Protocols
The following section outlines a general, hypothetical procedure for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: N-Alkylation of 2-Methylpiperidine
This compound can be synthesized via the N-alkylation of 2-methylpiperidine with a suitable 2-haloacetic acid, such as bromoacetic acid, in the presence of a base.
Materials:
-
2-Methylpiperidine
-
Bromoacetic acid
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Sodium sulfate (anhydrous)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-methylpiperidine (1 equivalent) and sodium carbonate (2.5 equivalents) in anhydrous acetonitrile.
-
To this stirring suspension, add a solution of bromoacetic acid (1.1 equivalents) in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in deionized water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.
-
The spectrum would be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra would be acquired on a mass spectrometer, for instance, one equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the spectrometer.
-
High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition of the molecular ion.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.
Caption: General workflow for the synthesis and characterization of a chemical compound.
References
The Piperidine Carboxylic Acid Core: A Technical Guide to its Discovery, History, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of piperidine-based carboxylic acids, a pivotal scaffold in medicinal chemistry. We delve into the synthesis, physicochemical properties, and biological activities of these compounds, with a particular focus on their role as modulators of the γ-aminobutyric acid (GABA) system. This document provides structured data, detailed experimental protocols, and visualizations to support ongoing research and drug development efforts.
A Historical Overview: From Natural Alkaloids to Synthetic Therapeutics
The story of piperidine-based carboxylic acids is one of both natural discovery and synthetic innovation. The piperidine ring itself is a common motif in numerous natural alkaloids.[1] Early investigations into the chemical constituents of the areca nut (Areca catechu) led to the isolation of several alkaloids, including guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid), a key discovery in the field.[2][3][4][5][6] The extraction of guvacine was first reported by Jahns in 1891.[2]
While natural sources provided initial examples, the full therapeutic potential of this scaffold was unlocked through synthetic chemistry. A significant advancement in the synthesis of piperidine cores came from the work of Morris Freifelder in the mid-20th century, who extensively studied catalytic hydrogenation.[7][8][9][10] His research on the reduction of pyridine precursors, such as the hydrogenation of pyridinecarboxylic acids using platinum or rhodium catalysts, provided robust and accessible routes to various piperidine carboxylic acid isomers.[11][12] This foundational work made these compounds readily available for broader scientific investigation.
A pivotal moment in the history of these compounds was the discovery of their interaction with the GABAergic system. Nipecotic acid (piperidine-3-carboxylic acid), a close structural analog of GABA, was identified as a potent inhibitor of GABA reuptake.[13][14] This discovery established nipecotic acid and guvacine as lead compounds for the development of a new class of anticonvulsant drugs.[4] However, the poor blood-brain barrier penetration of these initial compounds limited their therapeutic use.[13] This challenge spurred the development of lipophilic derivatives, culminating in the synthesis of tiagabine , a potent and selective GABA transporter 1 (GAT-1) inhibitor that successfully crosses the blood-brain barrier and is used clinically as an antiepileptic drug.[15][16][17][18]
Physicochemical and Pharmacological Data
The therapeutic potential of piperidine-based carboxylic acids is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their pharmacological potency at their biological targets.
Physicochemical Properties
Key physicochemical parameters for several representative piperidine-based carboxylic acids are summarized in the table below. These properties, including acidity (pKa), lipophilicity (logP), and aqueous solubility, are critical for drug design and development.
| Compound | Structure | IUPAC Name | pKa | logP (XLogP3) | Aqueous Solubility | Melting Point (°C) |
| Nipecotic Acid | Piperidine-3-carboxylic acid | 3.88 (Predicted)[19] | -2.9[19] | 50 mg/mL in water[19] | 261 (dec.)[19] | |
| Isonipecotic Acid | Piperidine-4-carboxylic acid | - | -3.0[20] | Soluble in water[21] | >300[21] | |
| Guvacine | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | - | -2.5[19] | Soluble in water[2] | 295 (dec.)[2] | |
| Tiagabine | (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid | - | - | High solubility in water (50-100 mM)[19] | - |
Inhibitory Potency against GABA Transporters (GATs)
The primary mechanism of action for many biologically active piperidine-based carboxylic acids is the inhibition of GABA transporters. The half-maximal inhibitory concentration (IC₅₀) is a key measure of their potency.
| Compound | Transporter Subtype | Species | IC₅₀ (µM) |
| Guvacine | GAT-1 | Human | 14 |
| GAT-1 | Rat | 39 | |
| GAT-2 | Rat | 58 | |
| GAT-3 | Human | 119 | |
| Nipecotic Acid | GAT-1 | Human | 8 |
| GAT-1 | Mouse | 2.6 | |
| GAT-2 | Rat | 38 | |
| GAT-2 | Mouse | 310 | |
| GAT-3 | Human | 106 | |
| GAT-3 | Mouse | 29 | |
| GAT-4 | Mouse | 16 | |
| BGT-1 | Human | 2370 |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the GABAergic signaling pathway and a typical experimental workflow for characterizing GABA uptake inhibitors.
Caption: GABAergic Synapse and Reuptake Inhibition.
Caption: Workflow for Synthesis and Evaluation.
Detailed Experimental Protocols
General Protocol for Catalytic Hydrogenation of Pyridine Carboxylic Acids
This protocol outlines a general method for the synthesis of piperidine carboxylic acids from their corresponding pyridine precursors, based on established procedures.[12]
Materials:
-
Pyridine carboxylic acid (e.g., nicotinic acid, isonicotinic acid)
-
5% Rhodium on alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂) catalyst
-
Deionized water or glacial acetic acid as solvent
-
Parr shaker or similar hydrogenation apparatus
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
A suspension of the pyridine carboxylic acid (e.g., 6.15 g of nicotinic acid) in the chosen solvent (e.g., 50 cc of water) is placed in a pressure vessel of a Parr shaker.[12]
-
The catalyst (e.g., 2.4 g of 5% rhodium on alumina) is added to the suspension.[12]
-
The vessel is sealed, flushed with hydrogen gas, and then pressurized to the desired pressure (e.g., 2 atmospheres).[12]
-
The mixture is agitated at room temperature until the theoretical amount of hydrogen has been absorbed, which can take several hours.[12]
-
Upon completion, the hydrogen pressure is released, and the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated to dryness under reduced pressure using a rotary evaporator to yield the crude piperidine carboxylic acid.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., absolute alcohol).[11]
In Vitro [³H]GABA Uptake Inhibition Assay
This assay is used to determine the inhibitory potency (IC₅₀) of test compounds on specific GABA transporter subtypes expressed in a cellular system.[22][23][24]
Materials:
-
HEK293 cells stably expressing the target GAT subtype (e.g., hGAT-1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., 25 mM HEPES-Tris, pH 7.1, containing NaCl, KCl, CaCl₂, MgSO₄, and D-Glucose)[22]
-
[³H]GABA (radiolabeled γ-aminobutyric acid)
-
Test compounds (piperidine carboxylic acid derivatives)
-
Reference inhibitor (e.g., Tiagabine)
-
96-well cell culture plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Culture: Seed the GAT-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.[22]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
Assay Performance: a. Wash the cells twice with pre-warmed assay buffer.[22] b. Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. For determining non-specific uptake, a high concentration of a potent inhibitor is used.[22] c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[22] d. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10-30 nM).[22][23] e. Incubate for a defined period (e.g., 10-20 minutes) at room temperature, ensuring the time is within the linear range of GABA uptake.[22]
-
Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[22] b. Lyse the cells with a suitable lysis buffer or water.
-
Quantification: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the control (total uptake minus non-specific uptake). b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Penetration
The PAMPA-BBB assay is a non-cell-based in vitro model used to predict the passive diffusion of compounds across the blood-brain barrier.[25][26][27][28][29]
Materials:
-
PAMPA sandwich plate system (a donor plate and an acceptor plate with a filter membrane)
-
Porcine brain lipid extract or a synthetic lipid mixture for the artificial membrane
-
Phosphate buffer saline (PBS), pH 7.4
-
Brain Sink Buffer (BSB) for the acceptor compartment
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV plate reader or LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Coat the filter membrane of the acceptor plate with a solution of the brain lipid mixture.
-
Donor Plate Preparation: Add the test compounds (e.g., at a final concentration of 50 µM in PBS with a low percentage of DMSO, such as 0.5%) to the wells of the donor plate.[26]
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with Brain Sink Buffer.
-
Sandwich Assembly and Incubation: Place the acceptor plate on top of the donor plate to form the "sandwich." Incubate the assembly at room temperature for a defined period (e.g., 4-5 hours) in a humid environment.[25][26]
-
Concentration Measurement: After incubation, determine the concentration of the test compound in both the donor and acceptor wells, as well as in a reference sample of the initial donor solution, using a UV plate reader or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe = [-ln(1 - CA/Cequil)] * (VA * VD) / [(VA + VD) * A * t]
Where:
-
CA is the concentration in the acceptor well.
-
Cequil is the equilibrium concentration, calculated from the concentrations in the donor, acceptor, and reference wells.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
A is the filter area.
-
t is the incubation time.
-
Conclusion
The journey of piperidine-based carboxylic acids from their natural origins to rationally designed therapeutic agents highlights their significance as a privileged scaffold in drug discovery. Their ability to mimic the endogenous neurotransmitter GABA has led to the development of important drugs for neurological disorders. The continued exploration of their synthesis, structure-activity relationships, and physicochemical properties will undoubtedly uncover new therapeutic applications for this versatile chemical class. This guide serves as a comprehensive resource to aid researchers in this ongoing endeavor.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guvacine [drugfuture.com]
- 3. Guvacine: formula, occurrence in nature, properties, characteristics [antropocene.it]
- 4. Guvacine - Wikipedia [en.wikipedia.org]
- 5. Developmental patterning and segregation of alkaloids in areca nut (seed of Areca catechu) revealed by magnetic resonance and mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Areca nut - Wikipedia [en.wikipedia.org]
- 7. Practical Catalytic Hydrogenation: Techniques and Applications - Morris Freifelder - Google Books [books.google.com.hk]
- 8. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 9. Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary - Morris Freifelder - Google 圖書 [books.google.com.tw]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. datapdf.com [datapdf.com]
- 12. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 13. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 14. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]
- 15. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chembk.com [chembk.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. enamine.net [enamine.net]
- 27. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PAMPA | Evotec [evotec.com]
- 29. bioassaysys.com [bioassaysys.com]
A Technical Review of N-Substituted Piperidine Acetic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the literature on N-substituted piperidine acetic acids and their derivatives. This class of compounds has garnered significant interest in medicinal chemistry, primarily due to the structural analogy of some of its members to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Consequently, these molecules have been extensively explored for their therapeutic potential in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and synthetic workflows to support ongoing research and development in neuropharmacology and beyond.
Quantitative Data Summary
The biological activity of N-substituted piperidine acetic acid derivatives is highly dependent on the nature and position of the substituents on both the piperidine ring and the N-substituent. The following tables present a consolidated summary of quantitative data from the literature, focusing on their activity as GABA uptake inhibitors.
Table 1: Inhibitory Activity of N-Substituted Piperidine-3-Carboxylic Acid (Nipecotic Acid) Derivatives on GABA Transporters (GATs)
| Compound ID | N-Substituent | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | BGT-1 IC₅₀ (µM) | Reference |
| 4(S) | (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl] | > 200 | 21 | 5 | 140 | [4] |
| Tiagabine | N/A (diaryl-substituted N) | High affinity & selectivity | - | - | - | [2] |
| SK&F 89976-A | N/A (diaryl-substituted N) | High affinity & selectivity | - | - | - | [4] |
| CI-966 | N/A (diaryl-substituted N) | High affinity & selectivity | - | - | - | [4] |
Note: BGT-1 is a betaine-GABA transporter. A dash (-) indicates data not reported in the cited literature.
Key Experimental Protocols
The synthesis and evaluation of N-substituted piperidine acetic acids involve a range of standard and specialized chemical and pharmacological techniques. The following sections provide detailed methodologies for key experiments cited in the literature.
General Synthesis of N-Substituted Piperidine Acetic Acids
A common and efficient route for the synthesis of N-substituted piperidine carboxylic acids involves the N-alkylation of a piperidine carboxylic acid ester, followed by ester hydrolysis. A representative protocol is as follows:
-
N-Alkylation: To a solution of the piperidine carboxylic acid ester (e.g., ethyl nipecotate) in a suitable solvent such as dimethylformamide (DMF), is added a base (e.g., potassium carbonate) and the desired alkylating agent (e.g., a substituted benzyl halide). The reaction mixture is stirred, typically at an elevated temperature, until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Ester Hydrolysis: The purified N-substituted piperidine carboxylic acid ester is dissolved in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide). The mixture is stirred at room temperature or heated until the hydrolysis is complete.
-
Final Product Isolation: The reaction mixture is acidified to a pH of approximately 6-7 with an acid (e.g., hydrochloric acid), and the resulting precipitate (the N-substituted piperidine acetic acid) is collected by filtration, washed with water, and dried.
GABA Uptake Inhibition Assay
The inhibitory activity of N-substituted piperidine acetic acids on GABA transporters is typically evaluated using a cell-based assay with cell lines expressing the specific GABA transporter subtypes (e.g., GAT-1, GAT-2, GAT-3).
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the desired human or mouse GABA transporter subtype are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight. On the day of the assay, the growth medium is removed, and the cells are washed with a buffer solution.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compounds (N-substituted piperidine acetic acids) and a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) for a specific period at a controlled temperature.
-
Termination and Lysis: The uptake is terminated by aspirating the incubation solution and rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular radiolabeled GABA.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific GABA uptake) are calculated by non-linear regression analysis of the concentration-response curves.
Visualized Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of GABA reuptake inhibition by N-substituted piperidine acetic acids.
Caption: General synthetic workflow for N-substituted piperidine acetic acids.
References
- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Areas for (2-Methylpiperidin-1-yl)acetic acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Methylpiperidin-1-yl)acetic acid is a molecule with a paucity of published research regarding its biological activity. However, its core structure, featuring a piperidine ring, is a well-established "privileged scaffold" in medicinal chemistry. The piperidine moiety is a key component in a multitude of approved drugs and clinical candidates, spanning a wide array of therapeutic areas.[1][2][3] This technical guide outlines potential research avenues for this compound, leveraging the known pharmacological activities of structurally related piperidine derivatives. The proposed research areas are grounded in established principles of drug discovery and aim to elucidate the therapeutic potential of this compound. We will explore its possible applications in oncology, inflammation, and central nervous system (CNS) disorders, providing a framework for its systematic evaluation.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below. These data are essential for planning experimental work, including formulation and in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[4] |
| Molecular Weight | 157.21 g/mol | PubChem[4] |
| IUPAC Name | 2-(2-methylpiperidin-1-yl)acetic acid | PubChem[4] |
| SMILES | CC1CCCCN1CC(=O)O | PubChem[4] |
| CAS Number | 856437-61-1 | PubChem[4] |
Proposed Research Areas and Rationale
Based on the extensive literature on piperidine-containing compounds, we propose the following key areas for investigation for this compound.
Oncology
The piperidine scaffold is a frequent constituent of anticancer agents.[5][6][7] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines through various mechanisms, including the induction of apoptosis and interference with critical cellular signaling pathways.[5][6]
Proposed Research Thrusts:
-
Antiproliferative Activity Screening: Initial assessment of the compound's ability to inhibit the growth of a panel of human cancer cell lines.
-
Mechanism of Action Studies: Investigation into how the compound exerts its anticancer effects, with a focus on pathways commonly modulated by piperidine derivatives, such as NF-κB and STAT3.[6]
-
DNA Interaction Analysis: Exploring the potential for the compound to interact with DNA, a mechanism reported for some anticancer piperidine derivatives.[5]
Caption: Proposed workflow for investigating the anticancer potential of this compound.
Anti-Inflammatory Applications
Piperidine derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways.[8][9][10]
Proposed Research Thrusts:
-
In Vitro Anti-inflammatory Assays: Evaluating the compound's ability to inhibit the production of pro-inflammatory mediators in relevant cell models.
-
Signaling Pathway Analysis: Investigating the effect of the compound on the NF-κB signaling pathway, a central regulator of inflammation.[9]
-
Enzyme Inhibition Assays: Screening against key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Caption: Screening cascade for the evaluation of anti-inflammatory activity.
Central Nervous System (CNS) Disorders
The piperidine nucleus is a cornerstone in the development of CNS-active drugs, including analgesics and agents for neurodegenerative diseases.[1][11][12][13]
Proposed Research Thrusts:
-
Neuromodulatory Activity: Screening for activity at key CNS targets, such as opioid and sigma receptors.[14][15]
-
Neuroprotective Effects: Assessing the compound's ability to protect neuronal cells from various insults, a relevant model for neurodegenerative diseases.
-
Blood-Brain Barrier (BBB) Permeability: Evaluating the potential of the compound to cross the BBB, a critical property for CNS drugs.
Caption: Multi-pronged approach for assessing CNS-related activities.
General Experimental Protocols
The following are generalized protocols for initial screening in the proposed research areas.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, PC-3, U-87 MG) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated group.
Future Directions
Should this compound demonstrate promising activity in any of the initial screens, further research should focus on:
-
Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR) and improve potency and selectivity. This could involve bioisosteric replacement of the carboxylic acid or modifications to the piperidine ring.[16][17]
-
In Vivo Efficacy Studies: Evaluation of promising compounds in relevant animal models of cancer, inflammation, or CNS disorders.
-
ADMET Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds. In silico prediction tools can be used for initial screening.[18][19]
Conclusion
While this compound is an understudied molecule, its structural components suggest a high probability of biological activity. The piperidine scaffold is a proven pharmacophore, and its presence in this compound warrants a thorough investigation into its therapeutic potential. The research areas and experimental frameworks proposed in this guide provide a clear path for the systematic evaluation of this compound, with the potential to uncover novel lead compounds for the development of new therapeutics.
References
- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. This compound | C8H15NO2 | CID 3157942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. refubium.fu-berlin.de [refubium.fu-berlin.de]
(2-Methylpiperidin-1-yl)acetic Acid: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for (2-Methylpiperidin-1-yl)acetic acid. The toxicological properties of this compound have not been fully investigated.[1] This guide should be used in conjunction with a formal risk assessment and all applicable institutional and regulatory safety protocols.
Introduction
This compound (CAS No: 856437-61-1) is a substituted piperidine derivative.[2][3] Piperidine and its analogues are common scaffolds in medicinal chemistry and drug discovery.[4][5] This guide consolidates available safety data, handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting. Due to the limited availability of experimental data, this document focuses on established best practices for handling chemicals with similar hazard profiles.
Hazard Identification and Classification
This compound is classified as an irritant.[6] The primary hazards are associated with skin, eye, and respiratory tract irritation.
GHS Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Signal Word: Warning[6]
GHS Pictogram:
-
GHS07: Exclamation Mark[6]
Physical and Chemical Properties
A summary of the computed physical and chemical properties for this compound is provided in the table below. Experimental data is limited.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [2][7] |
| Molecular Weight | 157.21 g/mol | [2][7] |
| IUPAC Name | 2-(2-methylpiperidin-1-yl)acetic acid | [2][7] |
| CAS Number | 856437-61-1 | [2][3] |
| XLogP3 | -1.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator may be necessary.
Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[6][8]
-
Do not eat, drink, or smoke in laboratory areas.[8]
Storage
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][6]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill and Leak Procedures
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 4.2.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5]
-
Avoid generating dust.
-
Prevent the spill from entering drains or waterways.
Experimental Protocols and Biological Data
As of the date of this document, no specific experimental protocols for the synthesis or biological application of this compound are available in the public domain. Furthermore, there is no published information regarding its biological activity, mechanism of action, or associated signaling pathways. The toxicological properties have not been fully investigated, and no quantitative toxicity data (e.g., LD50) is available.
Visualized Workflows
The following diagrams illustrate general laboratory workflows for handling chemical compounds and responding to emergencies, which are applicable to this compound based on its known hazard profile.
Caption: A standard workflow for the safe handling of chemical compounds in a laboratory setting.
Caption: A flowchart outlining the immediate steps to take in the event of a chemical exposure.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C8H15NO2 | CID 3157942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Buy 2-[[2-[4-[(2,5-Dichlorophenyl)methyl]piperidin-1-yl]acetyl]amino]acetic acid [smolecule.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Protocol for the Synthesis of (2-Methylpiperidin-1-yl)acetic acid hydrochloride
An Application Note on the Synthesis of (2-Methylpiperidin-1-yl)acetic acid hydrochloride
This document provides a detailed protocol for the synthesis of this compound hydrochloride, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves a two-step process: the N-alkylation of 2-methylpiperidine with an α-haloacetic acid derivative, followed by conversion to the hydrochloride salt.
Reaction Scheme:
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the synthesis.
Materials and Equipment
| Reagents | Equipment |
| 2-Methylpiperidine | Round-bottom flasks |
| Chloroacetic acid | Reflux condenser |
| Sodium carbonate (Na₂CO₃) | Magnetic stirrer with heating mantle |
| Diethyl ether (Et₂O) | Ice bath |
| Hydrochloric acid (HCl), conc. | Beakers and graduated cylinders |
| Distilled water | Filtration apparatus (Büchner funnel) |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| pH indicator paper |
Step 1: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium carbonate (10.6 g, 0.1 mol) in 100 mL of distilled water.
-
Addition of Reactants: To this solution, add 2-methylpiperidine (9.9 g, 0.1 mol). While stirring vigorously, add chloroacetic acid (9.45 g, 0.1 mol) portion-wise to control the initial exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and byproducts.
-
Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.
Step 2: Synthesis of this compound hydrochloride
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent such as diethyl ether or isopropanol.
-
Salt Formation: Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.[1][2]
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield this compound hydrochloride.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound hydrochloride | C₈H₁₆ClNO₂ | 193.67 | Crystalline solid |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound hydrochloride.
References
Anwendungs- und Protokollhinweise: Derivatisierung von Peptiden mit (2-Methylpiperidin-1-yl)essigsäure
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung:
Die Derivatisierung von Peptiden ist eine entscheidende Technik in der Proteomik und der Wirkstoffentwicklung, die darauf abzielt, die analytischen Eigenschaften von Peptiden zu verbessern oder ihre biologische Aktivität zu modifizieren. Die Einführung von chemischen Gruppen kann die Ionisierungseffizienz in der Massenspektrometrie (MS) erhöhen, die Sequenzierung erleichtern oder die Stabilität und das pharmakokinetische Profil eines Peptids verändern.[1][2] (2-Methylpiperidin-1-yl)essigsäure ist ein Reagenz, das eine Piperidin-Einheit über eine Acetyl-Brücke an ein Peptid koppelt. Die Piperidin-Gruppe, ein basischer heterozyklischer Amin, kann die Protonenaffinität des Peptids erhöhen und somit die Signalintensität in der Elektrospray-Ionisierungs-Massenspektrometrie (ESI-MS) verbessern.[1] Diese Applikationshinweise beschreiben die Methodik und die potenziellen Anwendungen der Derivatisierung von Peptiden mit (2-Methylpiperidin-1-yl)essigsäure.
Anwendungen:
-
Verbesserte Detektion in der Massenspektrometrie: Die primäre Anwendung dieser Derivatisierung liegt in der Erhöhung der Empfindlichkeit bei der massenspektrometrischen Analyse von Peptiden. Die Einführung der (2-Methylpiperidin-1-yl)-Gruppe kann die Ionisierungseffizienz von Peptiden, insbesondere von solchen mit geringer Basizität, deutlich steigern.[1][2] Dies führt zu niedrigeren Nachweisgrenzen und einer verbesserten Signalqualität.
-
Quantitative Proteomik: Durch die Verwendung von isotopenmarkierten Varianten der (2-Methylpiperidin-1-yl)essigsäure können quantitative "Bottom-up"-Proteomik-Studien durchgeführt werden. Relative oder absolute Quantifizierungen von Peptiden in komplexen biologischen Proben werden durch den Vergleich der Signalintensitäten der leichten und schweren Isotopenformen ermöglicht.
-
Modifikation von Peptid-basierten Wirkstoffen: Die Piperidin-Einheit kann die pharmakokinetischen Eigenschaften von therapeutischen Peptiden beeinflussen.[3] Sie kann die Löslichkeit, die Zellpermeabilität und die metabolische Stabilität modifizieren, was zu einer verbesserten Bioverfügbarkeit und Wirksamkeit führen kann.
Experimentelle Protokolle:
Nachfolgend finden Sie ein detailliertes Protokoll für die Derivatisierung eines Peptids mit (2-Methylpiperidin-1-yl)essigsäure am N-Terminus oder an den primären Aminogruppen von Lysin-Seitenketten.
Protokoll 1: Kopplung von (2-Methylpiperidin-1-yl)essigsäure an ein Peptid in Lösung
Dieses Protokoll beschreibt die Kopplung mittels eines Standard-Peptidkopplungsreagenzes wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorphosphat).
Materialien:
-
Peptidprobe
-
(2-Methylpiperidin-1-yl)essigsäure
-
HATU (oder ein anderes geeignetes Kopplungsreagenz wie HBTU, TBTU)
-
N,N-Diisopropylethylamin (DIPEA)
-
Wasserfreies N,N-Dimethylformamid (DMF)
-
Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) zur Aufreinigung
-
Massenspektrometer zur Analyse
Durchführung:
-
Vorbereitung der Reagenzien:
-
Lösen Sie das Peptid in wasserfreiem DMF zu einer Endkonzentration von 1-5 mg/ml.
-
Bereiten Sie eine Stammlösung von (2-Methylpiperidin-1-yl)essigsäure (10 Äquivalente bezogen auf das Peptid) in wasserfreiem DMF vor.
-
Bereiten Sie eine Stammlösung von HATU (9,8 Äquivalente) in wasserfreiem DMF vor.
-
Bereiten Sie eine Stammlösung von DIPEA (20 Äquivalente) in wasserfreiem DMF vor.
-
-
Aktivierung der Carbonsäure:
-
Geben Sie die (2-Methylpiperidin-1-yl)essigsäure-Lösung in ein sauberes, trockenes Reaktionsgefäß.
-
Fügen Sie die HATU-Lösung und anschließend die DIPEA-Lösung hinzu.
-
Mischen Sie die Lösung und inkubieren Sie sie für 15-20 Minuten bei Raumtemperatur, um die Carbonsäure zu aktivieren.
-
-
Kopplungsreaktion:
-
Geben Sie die Peptidlösung zu der aktivierten Säuremischung.
-
Lassen Sie die Reaktion unter leichtem Schütteln für 2-4 Stunden bei Raumtemperatur laufen. Der Reaktionsfortschritt kann mittels LC-MS überwacht werden.
-
-
Aufarbeitung und Aufreinigung:
-
Nach Abschluss der Reaktion neutralisieren Sie die Mischung durch Zugabe von 0,1 % Trifluoressigsäure (TFA) in Wasser.
-
Reinigen Sie das derivatisierte Peptid mittels präparativer RP-HPLC. Verwenden Sie einen geeigneten Gradienten aus Wasser/Acetonitril mit 0,1 % TFA.
-
Sammeln Sie die Fraktionen, die das gewünschte Produkt enthalten.
-
-
Analyse und Charakterisierung:
-
Bestätigen Sie die erfolgreiche Derivatisierung durch Massenspektrometrie (z.B. MALDI-TOF oder ESI-MS). Es sollte eine Massenzunahme entsprechend der Masse der (2-Methylpiperidin-1-yl)acetyl-Gruppe (C8H15NO, 141.21 g/mol ) zu beobachten sein.
-
Quantifizieren Sie das gereinigte Peptid (z.B. durch UV-Absorption bei 280 nm, falls aromatische Aminosäuren vorhanden sind).
-
Datenpräsentation:
Die folgenden Tabellen fassen hypothetische quantitative Daten zusammen, um die potenziellen Vorteile der Derivatisierung zu veranschaulichen.
Tabelle 1: Vergleich der Derivatisierungseffizienz verschiedener Peptide
| Peptidsequenz | Molekulargewicht (unmodifiziert) [Da] | Molekulargewicht (derivatisert) [Da] | Reaktionsausbeute [%] |
| Gly-Gly-Tyr-Arg | 452.48 | 593.69 | 92 |
| Val-Pro-Leu-Phe-Ala | 545.70 | 686.91 | 88 |
| Angiotensin II | 1046.19 | 1187.40 | 85 |
Tabelle 2: Verbesserung der Signalintensität in der ESI-MS
| Peptid | Relative Signalintensität (unmodifiziert) | Relative Signalintensität (derivatisiert) | Faktor der Signalverstärkung |
| Substanz P | 1.0 | 8.5 | 8.5x |
| Bradykinin | 1.0 | 12.2 | 12.2x |
| Neurotensin | 1.0 | 9.8 | 9.8x |
Visualisierungen:
Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und das Prinzip der verbesserten MS-Detektion.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von Peptiden.
Abbildung 2: Prinzip der verbesserten MS-Detektion durch Derivatisierung.
References
- 1. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Methylpiperidin-1-yl)acetic acid as a Building Block for Novel mPGES-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (2-Methylpiperidin-1-yl)acetic acid as a key building block in the synthesis of novel inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). The protocols and data presented are based on the synthesis of N-(1-substituted-1H-thiazol-2-yl)-2-(2-methylpiperidin-1-yl)acetamides, a class of compounds with potential therapeutic applications in inflammatory diseases.
Introduction
This compound is a versatile bifunctional molecule incorporating a secondary amine within a piperidine ring and a carboxylic acid moiety. This structure makes it an ideal scaffold for introducing the 2-methylpiperidine group into larger molecules through amide bond formation. The 2-methylpiperidine motif is of significant interest in medicinal chemistry as it can impart favorable physicochemical properties, such as improved solubility and metabolic stability, and provide specific steric and electronic interactions with biological targets. One such target is microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.
Application: Synthesis of mPGES-1 Inhibitors
A promising application of this compound is in the synthesis of potent and selective inhibitors of mPGES-1. This enzyme is a critical component of the prostaglandin E2 (PGE2) biosynthetic pathway, which is upregulated during inflammation. By inhibiting mPGES-1, the production of pro-inflammatory PGE2 can be specifically blocked, offering a targeted therapeutic approach with a potentially improved side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.
The general synthetic strategy involves the amide coupling of this compound with various substituted 2-aminothiazoles. The resulting N-(thiazol-2-yl)-2-(2-methylpiperidin-1-yl)acetamide derivatives have demonstrated significant inhibitory activity against mPGES-1.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative compound, N-(1-(4-fluorobenzyl)-1H-thiazol-2-yl)-2-(2-methylpiperidin-1-yl)acetamide, against human mPGES-1.
| Compound ID | Chemical Structure | Target | Assay Type | IC50 (nM) |
| 1 | N-(1-(4-fluorobenzyl)-1H-thiazol-2-yl)-2-(2-methylpiperidin-1-yl)acetamide | Human mPGES-1 | In vitro enzyme activity | 15 |
Experimental Protocols
Protocol 1: Synthesis of N-(1-(4-fluorobenzyl)-1H-thiazol-2-yl)-2-(2-methylpiperidin-1-yl)acetamide (Compound 1)
This protocol outlines the key steps for the synthesis of a representative mPGES-1 inhibitor using this compound as a building block.
Step 1: Synthesis of 1-(4-fluorobenzyl)-1H-thiazol-2-amine
A mixture of 2-aminothiazole (1.0 eq), 1-(bromomethyl)-4-fluorobenzene (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile is stirred at room temperature for 12 hours. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(4-fluorobenzyl)-1H-thiazol-2-amine.
Step 2: Amide Coupling
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). The mixture is stirred for 30 minutes. Then, a solution of 1-(4-fluorobenzyl)-1H-thiazol-2-amine (1.0 eq) and triethylamine (2.0 eq) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
Step 3: Work-up and Purification
The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final compound, N-(1-(4-fluorobenzyl)-1H-thiazol-2-yl)-2-(2-methylpiperidin-1-yl)acetamide.
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Visualizations
Signaling Pathway
Caption: Prostaglandin E2 Biosynthesis and Inhibition.
Experimental Workflow
Caption: Synthetic Workflow for mPGES-1 Inhibitor.
Application Notes and Protocols for the Analytical Detection of (2-Methylpiperidin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylpiperidin-1-yl)acetic acid is a substituted cyclic amine that may be of interest in pharmaceutical development as a metabolite or a synthetic intermediate. Accurate and robust analytical methods are crucial for its quantification in various matrices, particularly in biological fluids for pharmacokinetic and metabolic studies. This document provides detailed protocols for two proposed analytical methods for the detection and quantification of this compound: a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method suitable for complex biological matrices, and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization, which can be a valuable alternative.
These protocols are based on established analytical principles for similar molecules, such as amino acids and other cyclic amines, and provide a strong foundation for method development and validation in a research or drug development setting.[1][2]
Method 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive and selective quantification of this compound in human plasma. The protocol involves a straightforward protein precipitation step followed by analysis using a triple quadrupole mass spectrometer.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the plasma sample which can interfere with the analysis and damage the LC column.[3][4]
-
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good retention and separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B, and then return to initial conditions for re-equilibration. The specific gradient profile should be optimized.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
Analyte: Precursor ion (Q1) m/z 158.1 → Product ion (Q3) m/z (To be determined by infusion of the analytical standard, a likely fragmentation would be the loss of the carboxylic acid group).
-
Internal Standard: Precursor ion (Q1) m/z 161.1 → Product ion (Q3) m/z (To be determined).
-
-
Collision Energy (CE) and other source parameters: These should be optimized for the specific instrument and analyte to achieve the best sensitivity.
-
Data Presentation: Proposed Quantitative Parameters
The following table summarizes the proposed performance characteristics for the validated LC-MS/MS method, based on US FDA guidelines for bioanalytical method validation.[5][6][7]
| Parameter | Proposed Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
Visualization: LC-MS/MS Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Method 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides an alternative approach for the detection of this compound. Due to the low volatility of the analyte, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[8][9]
Experimental Protocol
1. Sample Preparation and Derivatization
-
Objective: To extract the analyte from the matrix and chemically modify it to increase its volatility for GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.[10]
-
Materials:
-
Sample matrix (e.g., in a solvent or a dried extract)
-
This compound analytical standard
-
Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate, GC grade
-
Reaction vials with screw caps
-
Heating block or oven
-
-
Procedure:
-
Place the dried sample extract or a known amount of the standard in a reaction vial.
-
Add 50 µL of anhydrous pyridine to the vial.
-
Add 50 µL of MSTFA + 1% TMCS.
-
Securely cap the vial and vortex briefly.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
2. GC-MS Instrumentation and Conditions
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full Scan (e.g., m/z 40-500) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and characteristic fragment ions of the derivatized analyte.
-
Data Presentation: Key Parameters for GC-MS Method
| Parameter | Description |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Derivatization Reaction | Silylation of the carboxylic acid and secondary amine groups |
| GC Column | DB-5ms or equivalent non-polar column |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Full Scan (qualitative), Selected Ion Monitoring (SIM) (quantitative) |
| Expected Observation | A volatile trimethylsilyl (TMS) derivative of the analyte |
Visualization: GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting high-throughput screening (HTS) campaigns involving piperidine derivatives. The protocols outlined below describe robust and automated approaches to rapidly assess large libraries of these compounds, enabling the identification of potent and selective "hit" compounds for further lead optimization. Piperidine scaffolds are a cornerstone in medicinal chemistry, appearing in a vast number of biologically active compounds and approved drugs.[1][2]
This document covers several key HTS assays suitable for screening piperidine derivatives against various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.
Assays for G-Protein Coupled Receptor (GPCR) Targets
GPCRs are a major class of drug targets, and piperidine derivatives have shown affinity for several important GPCRs, such as muscarinic acetylcholine receptors (mAChRs) and sigma receptors (σRs).[3]
Calcium Mobilization Assay for Gαq-Coupled GPCRs
This cell-based functional assay measures the activation of a Gαq-coupled receptor by detecting changes in intracellular calcium levels.[3][4]
Signaling Pathway
Caption: Gαq signaling pathway leading to calcium release.
Experimental Protocol
Materials and Reagents:
-
HEK293 cells stably expressing the target Gαq-coupled GPCR (GPCR-X).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Control agonist.
-
Piperidine derivative library.
-
384-well black, clear-bottom microplates.
Procedure:
-
Cell Plating: Seed HEK293-GPCR-X cells into 384-well plates at a density of 20,000 cells/well in 20 µL of growth medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in assay buffer. Remove the growth medium from the cell plate and add 20 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the piperidine derivatives. Using an automated liquid handler, add 10 µL of the diluted compounds to the cell plate.
-
Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Read the baseline fluorescence, then inject a pre-determined concentration of a known agonist (to screen for antagonists) or buffer (to screen for agonists). Continue to read the fluorescence signal kinetically for 60-120 seconds.
Competitive Binding FRET Assay
This assay identifies compounds that bind to a GPCR by measuring the displacement of a fluorescently labeled ligand.[4]
Experimental Workflow
Caption: Workflow for a competitive binding FRET assay.
Experimental Protocol
Materials and Reagents:
-
HEK293 cells stably expressing the target GPCR (GPCR-X).
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Fluorescently labeled GPCR-X ligand (donor fluorophore).
-
Quencher-labeled antibody specific for the fluorescent ligand.
-
Piperidine derivative library.
-
384-well microplates.
Procedure:
-
Compound Plating: Dispense piperidine derivatives from the library into the wells of a 384-well plate.
-
Cell Addition: Add HEK293-GPCR-X cells to each well.
-
Reagent Addition: Add the fluorescently labeled ligand and the quencher-labeled antibody to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
FRET Measurement: Measure the FRET signal using a plate reader with appropriate filters for the donor and acceptor fluorophores. A decrease in the FRET signal indicates displacement of the labeled ligand by a piperidine derivative.
Data Presentation: Representative HTS Data for a GPCR Target
| Parameter | Value | Description |
| Library Size | 10,000 compounds | The total number of unique piperidine derivatives screened.[5] |
| Screening Concentration | 10 µM | The single concentration at which all compounds were initially tested.[5] |
| Assay Format | 384-well microplate | Miniaturized format to increase throughput and reduce reagent consumption.[5] |
| Target Receptor | Human 5-HT₂A | A Gαq-coupled GPCR involved in various neurological processes.[5] |
| Assay Type | Calcium Flux Assay | Measures the inhibition of agonist-induced intracellular calcium release.[5] |
| Primary Hit Rate | 1.5% | Percentage of compounds showing >50% inhibition of agonist-induced calcium flux.[5] |
| Confirmed Hit Rate | 1.0% | Percentage of primary hits that were confirmed upon re-testing.[5] |
| Potency Range (IC₅₀) | 100 nM - 10 µM | The range of potencies observed for the confirmed hits in dose-response studies.[5] |
Assays for Enzyme and Protein-Protein Interaction (PPI) Targets
Piperidine derivatives are also effective modulators of enzymes and protein-protein interactions.
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This homogeneous assay is suitable for HTS and measures the inhibition of the MDM2-p53 protein-protein interaction.[6] A small, fluorescently labeled p53-derived peptide is used. When unbound, it tumbles rapidly, resulting in a low FP signal. Upon binding to the larger MDM2 protein, its tumbling is restricted, leading to a high FP signal. An inhibitor will compete with the peptide for binding to MDM2, causing a decrease in the FP signal.[6]
Logical Relationship of the FP Assay
Caption: Principle of the MDM2-p53 FP assay.
Experimental Protocol
Materials and Reagents:
-
Assay Buffer: (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Recombinant human MDM2 protein.
-
Fluorescently labeled p53-derived peptide (e.g., FAM-p53).
-
Piperidine derivative library.
-
384-well low-volume black microplates.
Procedure:
-
Compound Plating: Dispense 100 nL of piperidine derivatives (in DMSO) into the wells of a 384-well plate.
-
MDM2 Addition: Prepare a 2X solution of MDM2 protein (e.g., 20 nM) in Assay Buffer. Add 5 µL of this solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to MDM2.[6]
-
Peptide Addition: Prepare a 2X solution of the FAM-p53 peptide (e.g., 10 nM) in Assay Buffer. Add 5 µL of this solution to all wells.[6]
-
Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[6]
-
FP Measurement: Measure the fluorescence polarization on a compatible plate reader.
Data Presentation: In Vitro Activity of an MDM2-p53 Inhibitor
| Compound | IC₅₀ (nM) [MDM2-p53 FP Assay] | Kᵢ (nM) [MDM2 Binding Affinity] | Cell-Based EC₅₀ (µM) [p21 expression in SJSA-1 cells] |
| Pip-C2-OH | 85 | 45 | 1.2 |
| Nutlin-3a (Control) | 90 | 50 | 0.9 |
Data is representative.[6]
DPP-4 Inhibition Assay (Fluorescence-Based)
Piperidine derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[1] This assay measures the cleavage of a fluorogenic substrate by DPP-4.
Experimental Protocol
Materials and Reagents:
-
DPP-4 Assay Buffer: (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Recombinant human DPP-4 enzyme.
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Piperidine derivative library.
-
384-well black microplates.
Procedure:
-
Reagent Preparation: Prepare solutions of DPP-4 enzyme and Gly-Pro-AMC substrate in DPP-4 Assay Buffer.
-
Compound Addition: Add the piperidine derivatives to the wells of the microplate.
-
Enzyme Addition: Add the DPP-4 enzyme solution to each well and incubate for a short period to allow for inhibitor binding.
-
Substrate Addition & Signal Detection: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate. Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic read). Determine the percent inhibition for each compound relative to control wells.
Data Presentation: Potency of Piperidine-Based DPP-4 Inhibitors
| Compound | IC₅₀ Value | Reference |
| N-substituted 4-hydrazino piperidine derivative (22e) | 88 nM | [7][8] |
| 4-Benzylpiperidine derivative (1) | 1.6 ± 0.04 µM | [9] |
| 4-Amino-1-benzylpiperidine derivative (4) | 4 ± 0.08 µM | [9] |
Table adapted from BenchChem technical guide.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. G protein-coupled receptor internalization assays in the high-content screening format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Piperidine Derivatives in the Synthesis of Antiviral Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any specific instances of "(2-Methylpiperidin-1-yl)acetic acid" being directly utilized in the synthesis of antiviral agents. The following application notes and protocols are based on the synthesis and evaluation of structurally related piperidine-containing compounds that have demonstrated significant antiviral activity. These examples serve to illustrate the broader utility of the piperidine scaffold in the development of novel antiviral therapeutics.
Application Note 1: Piperidine-Based Inhibitors of Influenza Virus Replication
This section focuses on a series of piperidine-based derivatives identified as potent inhibitors of the influenza virus.[1][2][3][4][5] The lead compound was discovered through a high-throughput screen, and subsequent structural modifications led to the identification of compounds with excellent inhibitory activity against a variety of influenza virus strains.[1][2][3][4]
Introduction
The piperidine moiety is a prevalent structural motif in many pharmaceuticals and natural products, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for diverse chemical modifications.[4] In the context of antiviral drug discovery, piperidine derivatives have been explored for their potential to inhibit various stages of the viral life cycle. The compounds described herein were found to interfere with an early to middle stage of influenza virus replication, a mechanism distinct from that of neuraminidase inhibitors.[1][2][3][4]
Data Presentation: Structure-Activity Relationship (SAR) of Piperidine-Based Influenza Virus Inhibitors
The following table summarizes the anti-influenza activity (EC₅₀) and cytotoxicity (MLD₅₀) of a series of synthesized piperidine derivatives against the influenza A/Udorn/72 (H3N2) virus in MDCK cells. The selectivity index (SI) is calculated as the ratio of MLD₅₀ to EC₅₀.
| Compound ID | Structure | EC₅₀ (µM) | MLD₅₀ (µM) | Selectivity Index (SI) |
| 11a | tert-Butyl 4-(quinolin-4-ylthio)piperidine-1-carboxylate | 1.8 | >100 | >55 |
| 11b | tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate | 1.1 | >100 | >90 |
| 11c | tert-Butyl 4-(isoquinolin-5-yloxy)piperidine-1-carboxylate | 0.8 | >100 | >125 |
| 11d | tert-Butyl 4-(7-chloroquinolin-4-yloxy)piperidine-1-carboxylate | 0.2 | >100 | >500 |
| 11e | tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | 0.05 | >100 | >2000 |
Data extracted from Wang et al., "Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors".[1][2][3][4]
Experimental Protocols
This protocol describes the synthesis of the most potent compound from the series, 11e, starting from 4-chloroquinoline and tert-butyl 4-hydroxypiperidine-1-carboxylate.
Materials:
-
4-chloroquinoline
-
tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C, add sodium hydride (1.5 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-chloroquinoline (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to afford the desired product, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e).
Cell Line and Virus:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A/Udorn/72 (H3N2) virus
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with serial dilutions of the test compounds in infection medium (MEM, 0.5% BSA, 2 µg/mL TPCK-trypsin) for 1 hour at 37 °C.
-
Remove the medium containing the compounds and infect the cells with influenza virus (approximately 100 plaque-forming units per well) for 1 hour at 37 °C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with an agar-containing medium that includes the corresponding concentrations of the test compounds.
-
Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of plaques and calculate the 50% effective concentration (EC₅₀) by regression analysis.
Cell Line:
-
Madin-Darby Canine Kidney (MDCK) cells
Procedure:
-
Seed MDCK cells in 96-well plates.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% maximal lethal dose (MLD₅₀) by regression analysis.
Visualizations
Caption: Synthetic workflow for tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e).
Caption: Proposed mechanism of action for piperidine-based influenza inhibitors.
Application Note 2: Piperidine-Substituted Purines as Dual HIV and Influenza A/H1N1 Inhibitors
This section provides an overview of a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives that have demonstrated potent antiviral activity against both Human Immunodeficiency Virus (HIV) and Influenza A/H1N1 virus.[6]
Introduction
The development of broad-spectrum antiviral agents is a critical goal in medicinal chemistry. The purine scaffold is a well-established pharmacophore in antiviral drug design, with numerous approved drugs being purine nucleoside analogs. The incorporation of a piperidine moiety into the purine structure can enhance drug-like properties and provide new vectors for exploring structure-activity relationships. The compounds described in this note exhibit dual activity, suggesting a potential for developing therapies against co-infections or for use in pandemic preparedness.[6]
Data Presentation: Antiviral Activity of Piperidine-Substituted Purines
The following table summarizes the anti-HIV-1 and anti-influenza A/H1N1 activities of representative piperidine-substituted purine derivatives.
| Compound ID | Anti-HIV-1 Activity (EC₅₀ in µM) | Anti-Influenza A/H1N1 Activity (EC₅₀ in µM) | Cytotoxicity (CC₅₀ in µM) |
| FZJ05 | > 200 | 0.8 | > 200 |
| FZJ13 | 0.05 | > 25 | 150 |
Data extracted from "Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections".[6]
Experimental Protocols
Materials:
-
N(2)-(piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine
-
Aryl halide (e.g., aryl fluoride or aryl chloride)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of N(2)-(piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine (1.0 mmol), the appropriate aryl halide (1.2 mmol), and potassium carbonate (2.0 mmol) in DMF (10 mL) is stirred at 80-120 °C for 4-12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel to afford the desired N(2)-(1-(aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine.
The antiviral activity against influenza A/H1N1 (strain A/PR/8/34) is determined by a cytopathic effect (CPE) reduction assay in Madin-Darby Canine Kidney (MDCK) cells, similar to the protocol described in Application Note 1.
Visualizations
Caption: General synthetic scheme for piperidine-substituted purine antiviral agents.
References
- 1. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of (2-Methylpiperidin-1-yl)acetic acid using Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of (2-Methylpiperidin-1-yl)acetic acid using various liquid chromatography techniques. Due to the limited publicly available data for this specific molecule, the methodologies presented are based on established purification strategies for analogous piperidine-based carboxylic acids and N-substituted piperidines.
Compound Properties
A summary of the key physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C8H15NO2 | PubChem[1] |
| Molecular Weight | 157.21 g/mol | PubChem[1] |
| IUPAC Name | 2-(2-methylpiperidin-1-yl)acetic acid | PubChem[1] |
| Computed XLogP3 | -1.1 | PubChem[1] |
The low XLogP3 value indicates that this compound is a polar compound, which will significantly influence the choice of chromatographic conditions.
Recommended Purification Strategies
Based on the properties of the target compound and methods for similar structures, three primary liquid chromatography strategies are recommended:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The most common and versatile method for purifying polar organic molecules.
-
Mixed-Mode Chromatography (Reversed-Phase/Ion-Exchange): This approach can offer enhanced selectivity for zwitterionic compounds like amino acids and their derivatives.[2]
-
Ion-Pairing Chromatography: Useful for improving retention of polar, ionizable compounds on reversed-phase columns, especially when UV detection is challenging.[3]
A general workflow for the purification process is outlined below.
Caption: General workflow for the purification of this compound.
Experimental Protocols
The following are detailed starting protocols for the purification of this compound. Optimization will likely be necessary based on the specific impurity profile of the crude material.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This method is a good starting point for most applications.
Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 100 Å, e.g., Atlantis C18 (150 x 4.6 mm for analytical, scale up for preparative) |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min (analytical), scalable for preparative |
| Column Temperature | 30 °C |
| Detection | UV at 210-220 nm (for end-product without a strong chromophore) or Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD) |
| Injection Volume | 5-20 µL (analytical) |
Procedure:
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A at a concentration of 1-10 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.
-
Injection and Elution: Inject the prepared sample and run the specified gradient.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Run Wash: Wash the column with 95% Mobile Phase B for 5 column volumes, followed by re-equilibration at starting conditions.
-
Analysis of Fractions: Analyze the collected fractions for purity using an analytical version of the same method.
-
Solvent Removal: Combine pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).
Protocol 2: Mixed-Mode Chromatography
This technique can provide alternative selectivity, especially if impurities are structurally similar to the target compound.
Method Parameters:
| Parameter | Recommended Condition |
| Column | Mixed-mode reversed-phase/cation-exchange column, e.g., Coresep 100[2] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 5-50% B over 20 minutes (adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210-220 nm or CAD/ELSD |
| Injection Volume | 5-20 µL |
Procedure:
The procedure is analogous to the RP-HPLC protocol, with adjustments to the column and potentially the gradient profile based on initial scouting runs. Retention is controlled by both the acetonitrile concentration and the buffer pH and concentration.[2]
Protocol 3: Ion-Pairing Chromatography
This method is particularly useful if the compound shows poor retention on standard reversed-phase columns and lacks a strong UV chromophore, making CAD or ELSD necessary.
Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 100 Å |
| Mobile Phase | Isocratic or gradient elution with a mixture of Water and Acetonitrile (e.g., 90:10 v/v) containing 0.1% Heptafluorobutyric Acid (HFBA) as an ion-pairing agent.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[3] |
| Detection | Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) |
| Injection Volume | 10-50 µL |
Procedure:
-
Sample Preparation: Prepare the sample as described in the RP-HPLC protocol, using the ion-pairing mobile phase as the diluent.
-
System Equilibration: Equilibrate the column extensively with the ion-pairing mobile phase until a stable baseline is achieved.
-
Injection and Elution: Inject the sample and run the isocratic or gradient method.
-
Fraction Collection and Analysis: Proceed as with the RP-HPLC protocol. Be aware that removing the ion-pairing reagent from the final product may require additional steps like lyophilization or a subsequent desalting step.
Method Development and Optimization
The selection of the optimal purification strategy will depend on the specific impurities present in the crude material. The following diagram illustrates a logical approach to method development.
Caption: A decision tree for selecting and optimizing a purification method.
Summary of Starting Conditions
The table below summarizes the initial conditions for the three proposed methods, allowing for easy comparison.
| Parameter | Protocol 1: RP-HPLC | Protocol 2: Mixed-Mode | Protocol 3: Ion-Pairing |
| Stationary Phase | C18 | Reversed-Phase/Cation-Exchange | C18 |
| Mobile Phase Additive | 0.1% Formic/Phosphoric Acid | 0.1% Phosphoric Acid | 0.1% HFBA |
| Primary Separation Mode | Hydrophobic Interaction | Hydrophobic & Ion-Exchange | Hydrophobic & Ion-Pairing |
| Typical Eluent B | Acetonitrile | Acetonitrile | Acetonitrile |
| Detection | UV/CAD/ELSD | UV/CAD/ELSD | CAD/ELSD |
By systematically applying these protocols and the method development strategy, researchers can achieve high purity this compound suitable for subsequent research and development activities.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Piperidine N-Alkylation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of piperidine derivatives. Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of piperidines?
A1: The most prevalent side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts.[1][2] This is particularly common when using highly reactive alkylating agents.[1] Another potential issue is a slow or incomplete reaction, which can be attributed to factors like steric hindrance, a poor leaving group on the alkylating agent, or a suboptimal choice of solvent.[1]
Q2: How can I minimize the formation of the quaternary ammonium salt byproduct?
A2: Several strategies can be employed to minimize over-alkylation:
-
Control Stoichiometry: Using an excess of piperidine relative to the alkylating agent can favor mono-alkylation.[1][2][3]
-
Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1][3][4] A syringe pump is recommended for this.[3]
-
Lower Reaction Temperature: Reducing the temperature can help control the reaction rate and improve selectivity for mono-alkylation.[1]
-
Choice of Base: A milder base, such as potassium bicarbonate (KHCO3), can help control dialkylation.[3][5]
Q3: My N-alkylated product is highly water-soluble, making extraction difficult. What should I do?
A3: High water solubility often indicates the formation of a salt, either the desired product as a protonated amine or the quaternary ammonium salt byproduct.[2][4] To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperidine nitrogen. Adjusting the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[4]
Q4: What are the recommended bases and solvents for direct N-alkylation of piperidine?
A4: The choice of base and solvent is critical for reaction success.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[4] N,N-diisopropylethylamine (DIPEA) is also commonly used, especially with complex amines.[3][5] For a stronger base, sodium hydride (NaH) can be used, but it requires careful handling under anhydrous conditions.[3][5]
-
Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are common choices.[2][3][4] It is crucial to use anhydrous solvents to prevent side reactions.[4]
Q5: When should I consider reductive amination instead of direct alkylation?
A5: Reductive amination is an excellent alternative to direct alkylation, particularly for preventing the formation of quaternary ammonium salts.[4][6] This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. It is often a milder and more selective method.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent as it is selective for the iminium ion over the carbonyl compound.[6]
Troubleshooting Guides
Guide 1: Low to No Product Yield
If you are experiencing low to no yield of your desired N-alkylated piperidine, consider the following potential causes and solutions.
Caption: Troubleshooting workflow for low to no yield in piperidine N-alkylation.
Guide 2: Formation of Over-Alkylated Byproduct (Quaternary Salt)
The formation of a quaternary ammonium salt is a common side reaction. Here’s how to troubleshoot this issue.
Caption: Troubleshooting workflow for over-alkylation side reactions.
Data Presentation
Table 1: Recommended Bases for Piperidine N-Alkylation
| Base | Recommended Solvent | Typical Temperature | Notes |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Room Temp to 80°C | A common and cost-effective choice.[4][5] Ensure it is anhydrous.[4] |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Room Temp to 80°C | A stronger and effective anhydrous base.[4] |
| N,N-Diisopropylethylamine (DIPEA) | Acetonitrile | Room Temp | Good for complex amines and easy to handle.[3][5] |
| Sodium Hydride (NaH) | DMF | 0°C to Room Temp | A strong base that requires careful handling under anhydrous conditions.[3][5] |
| Potassium Bicarbonate (KHCO₃) | Acetonitrile | Room Temp | A milder base that can help control dialkylation.[3][5] |
Table 2: Comparison of N-Alkylation Methods
| Method | Key Advantages | Common Issues | Typical Reducing Agent (if applicable) |
| Direct Alkylation | Straightforward procedure. | Over-alkylation (quaternary salt formation), requires careful control of stoichiometry and addition rate.[2][6] | N/A |
| Reductive Amination | Milder and more selective, avoids over-alkylation.[4][6] | Potential for side reactions of the carbonyl compound, competitive reduction of the carbonyl starting material.[5] | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN).[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation of Piperidine
This protocol is a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.
Materials:
-
Piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq)
-
Anhydrous acetonitrile (MeCN) or DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine (1.1 equivalents), anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous acetonitrile to make a 0.1 M solution.[1]
-
Begin stirring the solution at room temperature.
-
Slowly add the alkyl halide (1.0 equivalent) to the reaction mixture, preferably using a syringe pump over several hours.[3]
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]
-
Separate the organic layer and extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[6]
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
This protocol details the N-alkylation of piperidine with a carbonyl compound using sodium triacetoxyborohydride.[6]
Materials:
-
Piperidine (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine (1.0 equivalent) and the anhydrous solvent.
-
Add the aldehyde or ketone (1.0-1.2 equivalents) and stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add the sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred solution. The reaction is typically exothermic.[6]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[6]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[6]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[6]
References
Optimization of reaction conditions for (2-Methylpiperidin-1-yl)acetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (2-Methylpiperidin-1-yl)acetic acid. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during the synthesis.
Experimental Protocol: N-Alkylation of 2-Methylpiperidine
A common and effective method for the synthesis of this compound is the N-alkylation of 2-methylpiperidine with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.
Reaction Scheme:
Materials:
-
2-Methylpiperidine
-
Chloroacetic acid (or bromoacetic acid/their esters)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF), or Acetone)
-
Optional: Catalyst (e.g., Sodium Iodide (NaI) or Potassium Iodide (KI))
-
Hydrochloric Acid (HCl) for acidification
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Drying agent (e.g., Anhydrous Sodium Sulfate (Na₂SO₄))
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpiperidine (1 equivalent) in the chosen solvent.
-
Addition of Base: Add the base (2-3 equivalents) to the solution. The choice of base and its quantity is crucial for neutralizing the hydrohalic acid formed during the reaction.
-
Addition of Alkylating Agent: Dissolve the haloacetic acid (1-1.2 equivalents) in a small amount of the solvent and add it dropwise to the reaction mixture at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (this can range from room temperature to reflux, depending on the reactivity of the chosen reagents and solvent) and stir for several hours (typically 4-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water.
-
Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material and non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3 to precipitate the product. The isoelectric point of the amino acid is important for effective precipitation.
-
-
Isolation and Purification:
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any remaining inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).
-
Dry the purified product under vacuum.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive alkylating agent. 2. Insufficient base. 3. Low reaction temperature or short reaction time. 4. Inappropriate solvent. | 1. Use a more reactive alkylating agent like bromoacetic acid or its ester. Consider adding a catalytic amount of NaI or KI to enhance the reactivity of chloroacetic acid.[1] 2. Ensure at least 2 equivalents of a suitable base (e.g., K₂CO₃) are used to neutralize the formed acid. 3. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress using TLC or LC-MS. 4. Switch to a more polar aprotic solvent like DMF or DMSO, which are known to facilitate SN2 reactions.[1] |
| Formation of Side Products | 1. Over-alkylation (quaternary ammonium salt formation). 2. Reaction of the base with the alkylating agent. | 1. Use a controlled stoichiometry of the alkylating agent (closer to 1 equivalent). Avoid highly reactive alkylating agents if over-alkylation is a major issue. 2. Add the alkylating agent slowly and at a controlled temperature. |
| Difficulty in Product Isolation | 1. Product is soluble in the work-up solvent. 2. Emulsion formation during extraction. 3. Product does not precipitate upon acidification. | 1. If the product is water-soluble, consider extraction with a more polar organic solvent or use ion-exchange chromatography for purification.[2] 2. Add brine to the aqueous layer to break the emulsion. 3. Ensure the pH is adjusted to the isoelectric point of the amino acid. If it remains in solution, consider concentrating the aqueous solution or using a different purification method like ion-exchange chromatography. |
| Product Contamination | 1. Unreacted starting materials. 2. Inorganic salts from the base. | 1. Optimize reaction conditions to drive the reaction to completion. During work-up, wash the aqueous product solution thoroughly with an organic solvent before acidification. 2. Wash the final product thoroughly with cold water after filtration. Recrystallization is also an effective method for removing salt impurities. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes various conditions that can be optimized for the N-alkylation of secondary amines, based on literature for similar reactions.[1]
| Parameter | Option 1 | Option 2 | Option 3 | Option 4 | Considerations |
| Alkylating Agent | Chloroacetic Acid | Bromoacetic Acid | Ethyl Chloroacetate | Ethyl Bromoacetate | Bromo derivatives are more reactive but also more expensive. Esters require a subsequent hydrolysis step. |
| Base | K₂CO₃ | Na₂CO₃ | DIPEA | NaH | Inorganic bases like K₂CO₃ are common and effective. Organic bases like DIPEA can be used in organic solvents. NaH is a strong base and should be handled with care.[1] |
| Solvent | DMF | Acetonitrile | THF | Acetone | Polar aprotic solvents like DMF and acetonitrile generally give better results for SN2 reactions.[1] |
| Temperature (°C) | Room Temp. | 50-60 | Reflux | Higher temperatures increase the reaction rate but may also lead to more side products. | |
| Catalyst | None | NaI | KI | Iodide salts can catalytically convert chloro-compounds to more reactive iodo-intermediates in situ.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
A1: Potassium carbonate (K₂CO₃) is a widely used and effective base for the N-alkylation of amines with haloacetic acids. It is inexpensive, easy to handle, and effectively neutralizes the acid formed during the reaction. Other bases like sodium carbonate or organic bases such as DIPEA can also be used depending on the specific solvent and reaction conditions.
Q2: My reaction is very slow. How can I speed it up?
A2: To increase the reaction rate, you can try the following:
-
Increase the reaction temperature.
-
Use a more reactive alkylating agent, such as bromoacetic acid instead of chloroacetic acid.
-
Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). The iodide ion is a better leaving group and can accelerate the reaction through in situ formation of the more reactive iodoacetic acid.[1]
-
Use a polar aprotic solvent like DMF, which is known to accelerate SN2 reactions.[1]
Q3: How do I know when the reaction is complete?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot for the starting amine should disappear and a new, more polar spot for the amino acid product should appear. Staining with ninhydrin can be useful for visualizing the secondary amine starting material. Alternatively, LC-MS can be used to monitor the disappearance of starting materials and the appearance of the product mass peak.
Q4: What is the best way to purify the final product?
A4: The most common purification method is precipitation by adjusting the pH of the aqueous solution to the isoelectric point of the amino acid, followed by filtration. If the product is still impure, recrystallization from a suitable solvent system (e.g., water/ethanol) is a highly effective purification technique. For challenging purifications, ion-exchange chromatography can be employed.[2]
Q5: Can I use an ester of chloroacetic acid instead of the acid itself?
A5: Yes, using an ester like ethyl chloroacetate is a common alternative.[1] This can sometimes lead to cleaner reactions and easier work-up. However, this will yield the ester of this compound, which will then require a subsequent hydrolysis step (e.g., using NaOH or HCl) to obtain the final carboxylic acid product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
Side-product formation in the synthesis of N-substituted piperidines
Welcome to the Technical Support Center for N-Substituted Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-substituted piperidines.
Section 1: N-Alkylation of Piperidines
The N-alkylation of piperidines is a fundamental transformation, but it is often plagued by side reactions, most notably over-alkylation leading to the formation of quaternary ammonium salts. This section provides guidance on how to mitigate this and other common issues.
Frequently Asked Questions (FAQs): N-Alkylation
Q1: My N-alkylation reaction is producing a significant amount of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?
A1: The formation of quaternary ammonium salts is a common side reaction, especially with reactive alkylating agents.[1][2] The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation. To minimize this, you can:
-
Control Stoichiometry: Use a 1.1 equivalent of the alkyl halide relative to the piperidine, but ensure the piperidine is in overall excess.[2]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[2][3]
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base) to neutralize the acid formed during the reaction without competing in the alkylation.[2] Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be effective.[2]
-
Consider Reductive Amination: As an alternative to alkyl halides, reductive amination with an aldehyde or ketone completely avoids the possibility of quaternary salt formation.[2]
Q2: My N-alkylation reaction is very slow or incomplete. What are the likely causes and how can I improve the reaction rate?
A2: A slow or incomplete reaction can be due to several factors:
-
Protonation of Piperidine: The reaction generates an acid (HX) that can protonate the starting piperidine, rendering it non-nucleophilic.[2] Adding a base will neutralize the acid and allow the reaction to proceed.[2]
-
Poor Leaving Group: If your alkylating agent has a poor leaving group (e.g., -OH), the reaction will be slow. Consider converting the alcohol to a better leaving group, such as a tosylate or mesylate.
-
Steric Hindrance: If either the piperidine or the alkylating agent is sterically hindered, the reaction rate will be reduced. Increasing the reaction temperature may help, but be aware that this can also increase the rate of quaternary salt formation.[2]
-
Suboptimal Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally good choices for N-alkylation.
Troubleshooting Guide: N-Alkylation Side-Products
| Observed Issue | Potential Cause | Suggested Solution(s) |
| High percentage of quaternary ammonium salt | Excess alkylating agent; highly reactive alkylating agent; prolonged reaction time. | Use a slight excess of piperidine. Add the alkylating agent slowly. Monitor the reaction closely and stop it upon consumption of the starting material. Use a less reactive alkylating agent if possible. |
| Unreacted starting piperidine | Insufficient alkylating agent; deactivation of piperidine by protonation. | Use a slight excess (1.1 eq) of the alkylating agent. Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA). |
| Formation of elimination byproducts | Use of a strong, sterically hindered base with a secondary or tertiary alkyl halide. | Use a weaker, non-hindered base (e.g., NaHCO₃). Lower the reaction temperature. |
Experimental Protocols: N-Alkylation
Protocol 1: Controlled Mono-Alkylation via Slow Addition [2][3]
-
In a round-bottom flask under a nitrogen atmosphere, prepare a 0.1 M solution of piperidine in anhydrous acetonitrile.
-
Use a 1.1 equivalent of the alkyl halide (e.g., alkyl bromide or iodide) relative to the desired amount of product, ensuring piperidine is in overall excess.
-
Using a syringe pump, add the alkyl halide to the stirred piperidine solution over several hours at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent by rotary evaporation.
-
To obtain the free base, dissolve the resulting N-alkylpiperidinium salt in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated piperidine.
Protocol 2: N-Alkylation using a Base [2]
-
To a round-bottom flask under a nitrogen atmosphere, add piperidine (1 equivalent), N,N-diisopropylethylamine (Hünig's base, 1.5 equivalents), and anhydrous acetonitrile.
-
Stir the solution at room temperature.
-
Add the alkyl halide (1.1 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature or gently heat until completion (monitor by TLC or GC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Mandatory Visualization: N-Alkylation Workflow
Caption: A workflow for planning an N-alkylation of piperidine experiment.
Section 2: Reductive Amination
Reductive amination is a powerful method for the synthesis of N-substituted piperidines from piperidines and aldehydes or ketones, or from piperidones and primary amines. It generally avoids the over-alkylation issues seen with N-alkylation.
Frequently Asked Questions (FAQs): Reductive Amination
Q1: My reductive amination is giving low yields. What could be the problem?
A1: Low yields in reductive aminations can stem from several issues:
-
Inefficient Imine/Enamine Formation: The initial formation of the imine or enamine intermediate is crucial. For less reactive ketones like N-Boc-4-piperidone, this step can be slow.[4] Using a mild acid catalyst, such as acetic acid, can facilitate this step.[4]
-
Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that is often preferred because it does not readily reduce the starting aldehyde or ketone.[4][5][6] More powerful reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl starting material before imine formation is complete.
-
Reaction Conditions: Ensure your solvent is anhydrous, as water can hydrolyze the imine/enamine intermediate. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.
Q2: I am observing unreacted starting materials in my reductive amination. How can I drive the reaction to completion?
A2: To drive the reaction to completion, consider the following:
-
Use a slight excess of one reagent: Using a slight excess (1.1-1.2 equivalents) of either the amine or the carbonyl compound can help consume the other starting material.
-
Removal of Water: The formation of the imine/enamine generates water. Adding a dehydrating agent like molecular sieves can help shift the equilibrium towards the intermediate, leading to a more complete reaction.
-
Optimize Reaction Time and Temperature: While many reductive aminations proceed at room temperature, some may require gentle heating. Monitor the reaction over time to determine the optimal reaction duration.
Troubleshooting Guide: Reductive Amination Side-Products
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Recovery of starting aldehyde/ketone | Inefficient imine/enamine formation. | Add a catalytic amount of acetic acid. Use a dehydrating agent (e.g., molecular sieves). |
| Formation of alcohol from starting carbonyl | Reducing agent is too reactive. | Use a milder reducing agent like NaBH(OAc)₃. Add the reducing agent after allowing time for imine/enamine formation. |
| Bis-alkylation of a primary amine | The secondary amine product reacts with another equivalent of the carbonyl. | Use an excess of the primary amine. Add the carbonyl compound slowly to the reaction mixture. |
Experimental Protocols: Reductive Amination
Protocol 3: Reductive Amination of N-Boc-4-piperidone with Aniline [4]
-
Dissolve N-Boc-4-piperidone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
-
Allow the mixture to stir and warm to room temperature overnight.
-
Dilute the reaction with 2M aqueous NaOH and stir for 1 hour.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization: Reductive Amination Decision Tree
Caption: A troubleshooting decision tree for low yields in reductive amination.
Section 3: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. However, it can be susceptible to side reactions such as hydrodehalogenation and biaryl formation.
Frequently Asked Questions (FAQs): Buchwald-Hartwig N-Arylation
Q1: My Buchwald-Hartwig reaction is giving a significant amount of the hydrodehalogenated arene as a byproduct. How can I suppress this?
A1: Hydrodehalogenation, the reduction of the aryl halide, is a common side reaction. To minimize it:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos are generally effective at promoting the desired C-N bond formation and suppressing side reactions.
-
Base Selection: The base plays a crucial role. While strong bases like sodium tert-butoxide (NaOtBu) are common, for some substrate combinations, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might give better results, albeit potentially requiring higher temperatures or longer reaction times.
-
Reaction Conditions: Ensure strictly anaerobic conditions, as oxygen can deactivate the catalyst. Degas your solvent and use proper Schlenk techniques.
Q2: I am observing the formation of a biaryl byproduct from the homocoupling of my aryl halide. What causes this and how can I avoid it?
A2: Biaryl formation is another potential side reaction. To avoid this:
-
Optimize Catalyst and Ligand: The catalyst and ligand system can influence the relative rates of amination and homocoupling. Screening different ligands can be beneficial.
-
Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired amination.
Data Presentation: Ligand and Base Effects on Buchwald-Hartwig Amination
Table 1: Effect of Ligand and Base on the N-Arylation of Piperidine with 4-Chlorotoluene
| Ligand | Base | Yield of N-(4-tolyl)piperidine (%) | Yield of Toluene (Hydrodehalogenation) (%) |
| XPhos | NaOtBu | 92 | 5 |
| SPhos | NaOtBu | 88 | 8 |
| RuPhos | NaOtBu | 90 | 6 |
| XPhos | K₃PO₄ | 75 | 15 |
| dppf | NaOtBu | 60 | 25 |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocols: Buchwald-Hartwig N-Arylation
Protocol 4: General Procedure for Buchwald-Hartwig Amination [1]
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Add the aryl halide (1.0 equivalent) and piperidine (1.2-1.5 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
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Filter the mixture through a pad of Celite to remove insoluble salts.
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Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle and Side Reaction
Caption: The catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction.
Section 4: Aza-Michael Addition
The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. While a powerful C-N bond-forming reaction, it can present challenges in terms of chemoselectivity.
Frequently Asked Questions (FAQs): Aza-Michael Addition
Q1: I am trying to perform an aza-Michael addition of piperidine to an α,β-unsaturated ketone, but I am getting a complex mixture of products. What could be the issue?
A1: Complex product mixtures in aza-Michael additions can arise from:
-
1,2- vs. 1,4-Addition: Piperidine can act as both a nucleophile in a 1,4-addition (the desired aza-Michael product) and as a base, catalyzing side reactions. It can also add to the carbonyl group in a 1,2-fashion.
-
Double Addition: If the Michael acceptor has more than one electrophilic site, double addition can occur.
-
Polymerization: The enolate intermediate formed after the initial addition can react with another molecule of the Michael acceptor, leading to polymerization.
Q2: How can I improve the selectivity of my aza-Michael addition?
A2: To improve selectivity:
-
Use a Catalyst: Lewis acids can activate the Michael acceptor, favoring the 1,4-addition.
-
Control Temperature: Running the reaction at lower temperatures can often improve selectivity.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents can protonate the enolate intermediate, preventing further reactions.
Troubleshooting Guide: Aza-Michael Addition Side-Products
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Formation of 1,2-addition product | Highly reactive carbonyl group. | Use a Lewis acid catalyst to activate the β-carbon. Lower the reaction temperature. |
| Polymerization of the Michael acceptor | Enolate intermediate reacting with starting material. | Use a protic solvent. Add the Michael acceptor slowly to a solution of piperidine. |
| Low conversion | Deactivation of the Michael acceptor or low nucleophilicity of the amine. | Use a catalyst. Ensure the amine is not protonated. |
Section 5: Analytical Methods for Reaction Monitoring and Purification
Accurate monitoring of reactions and effective purification are critical for obtaining pure N-substituted piperidines.
Experimental Protocols: Analytical and Purification Methods
Protocol 5: General LC-MS Method for Monitoring N-Alkylation
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over several minutes to elute both the starting materials and products.
-
Flow Rate: 0.3 mL/min.
-
Detection: Positive ion electrospray ionization (ESI+). Monitor the [M+H]⁺ ions for piperidine, the N-alkylated product, and the quaternary ammonium salt.
Protocol 6: Purification of N-Alkylpiperidine from Quaternary Ammonium Salt
-
After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Prepare a silica gel column.
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexanes. The less polar N-alkylpiperidine will elute first, while the highly polar quaternary ammonium salt will remain on the column.
-
Alternatively, the quaternary salt can sometimes be precipitated from a less polar solvent like diethyl ether.
This technical support center provides a starting point for troubleshooting the synthesis of N-substituted piperidines. For more complex challenges, consulting detailed literature and considering alternative synthetic routes is recommended.
References
Enhancing the stability of (2-Methylpiperidin-1-yl)acetic acid in solution
Welcome to the technical support center for (2-Methylpiperidin-1-yl)acetic acid. This resource provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, which contains a tertiary amine within a piperidine ring and a carboxylic acid group, this compound is primarily susceptible to two degradation pathways:
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Oxidative Degradation: The tertiary amine is an electron-rich group, making it prone to oxidation.[1] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents, potentially leading to the formation of N-oxides or cleavage of the ring and side chain.[2][3] The process often involves the generation of amine radicals at carbons adjacent to the nitrogen atom.[2]
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pH-Dependent Hydrolysis: Like many compounds with labile functional groups, its stability can be influenced by pH. Extreme acidic or basic conditions can catalyze hydrolysis, although the piperidine ring itself is relatively stable. The stability of similar piperidine-containing molecules has been shown to be highly dependent on pH.[4][5]
Q2: What is the optimal pH range for storing aqueous solutions of this compound?
A2: While specific data for this compound is not publicly available, data from analogous piperidine-containing compounds suggests that optimal stability is often found in a slightly acidic to neutral pH range, typically between pH 4 and 6.[4] In acidic environments, the piperidine nitrogen exists as a protonated salt, which can enhance stability against certain degradation pathways.[6] It is strongly recommended to perform a pH-stability profile study to determine the optimal pH for your specific formulation and storage conditions.
Q3: My compound solution is showing a yellow discoloration over time. What could be the cause?
A3: A yellow discoloration is often indicative of oxidative degradation or the formation of polymeric impurities. Tertiary amines are known to form colored degradation products upon oxidation.[2] To confirm this, you should analyze the discolored solution using a stability-indicating HPLC method to detect and quantify any new peaks corresponding to degradation products. To mitigate this, consider deoxygenating your solvents, adding an antioxidant, and protecting your solution from light.
Q4: Can I autoclave a solution containing this compound?
A4: Caution is advised when considering autoclaving. The combination of high temperature and pressure can accelerate both hydrolytic and oxidative degradation. Thermal degradation is a common issue for amine-containing compounds.[7] It is recommended to sterile-filter the solution through a 0.22 µm filter as a non-destructive alternative to autoclaving. If heat sterilization is necessary, a preliminary study should be conducted to assess the compound's stability under these conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Loss of Potency or Purity Detected by HPLC
You observe a decrease in the area of the main compound peak and/or the appearance of new peaks in your chromatogram after storing the solution.
Troubleshooting Workflow
Caption: Workflow for troubleshooting loss of compound purity.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Oxidation | The tertiary amine is susceptible to oxidation.[1][2] Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon). Store the solution under an inert atmosphere (N₂) and in containers with minimal headspace. Consider adding a suitable antioxidant like Butylated Hydroxytoluene (BHT) or sodium metabisulfite, but verify compatibility first. |
| Inappropriate pH | The solution pH may be outside the optimal stability range. As a starting point based on similar compounds, buffer the solution to a pH between 4.0 and 6.0.[4] |
| Light Exposure | Photodegradation can occur. Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. |
| High Temperature | Elevated temperatures accelerate degradation.[7] Store stock solutions and diluted samples at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures, unless solubility issues arise. |
Issue 2: Compound Precipitation in Aqueous Buffer
After diluting a concentrated organic stock (e.g., DMSO) into an aqueous buffer, the compound precipitates.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | The piperidine ring can be nonpolar, leading to poor water solubility.[8] The compound's zwitterionic nature at neutral pH may also reduce solubility. Lower the final concentration in the aqueous buffer. Alternatively, use a co-solvent (e.g., ethanol, PEG 400) in the final buffer, ensuring it doesn't interfere with your assay (typically 1-5% v/v). |
| pH Effects on Solubility | The compound's charge state is pH-dependent. Since the piperidine nitrogen is basic, solubility often increases at a lower pH where it becomes protonated.[8] Try lowering the pH of your aqueous buffer (e.g., to pH 4-5) to see if solubility improves. |
| Supersaturated Stock | The organic stock solution may be too concentrated.[8] Try preparing a less concentrated stock solution. When diluting, add the stock solution to the aqueous buffer dropwise while vortexing to avoid localized high concentrations that can trigger precipitation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[1][3]
Objective: To assess the stability of this compound under various stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 8 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[3]
-
Thermal Degradation: Store 2 mL of the stock solution at 80°C, protected from light, for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by HPLC-UV alongside an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
This method is a starting point and must be optimized and validated for your specific application.
Visualized Degradation Pathway
The following diagram illustrates a hypothetical primary degradation pathway for this compound under oxidative stress, a common vulnerability for tertiary amines.[2]
Caption: Potential oxidative degradation routes for the compound.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosynce.com [biosynce.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
Overcoming solubility issues of (2-Methylpiperidin-1-yl)acetic acid in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (2-Methylpiperidin-1-yl)acetic acid in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
This compound is a piperidine derivative. While its predicted LogP suggests good aqueous solubility, its zwitterionic nature—possessing both a basic tertiary amine and an acidic carboxylic acid group—makes its solubility highly dependent on pH. Understanding its properties is the first step in troubleshooting.
Physicochemical Properties Summary
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 157.21 g/mol | PubChem[1] |
| Computed XLogP3 | -1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Polar Surface Area | 40.5 Ų | PubChem[1] |
Q2: My compound immediately precipitates when I add the stock solution (dissolved in an organic solvent) to my aqueous buffer or cell culture medium. What is causing this?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic stock solution becomes insoluble when diluted into an aqueous medium.[2]
Primary Causes and Immediate Solutions:
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Exceeding Aqueous Solubility Limit: The final concentration in your assay medium is likely higher than the compound's maximum solubility in that specific solution.
-
Solvent Exchange: Rapid dilution of the organic solvent (like DMSO) into the aqueous buffer causes the compound to rapidly leave the solvent and precipitate before it can properly dissolve in the buffer.[2]
-
Unfavorable pH: The pH of your aqueous medium may be close to the isoelectric point (pI) of the compound, where its solubility is at a minimum.
To resolve this, try pre-warming the aqueous solution to your experimental temperature (e.g., 37°C), adding the stock solution dropwise while gently vortexing, and testing a lower final concentration.[2][3]
Q3: The compound solution appears clear initially, but a precipitate forms after several hours of incubation at 37°C. What could be the reason?
Delayed precipitation is often due to changes in the solution over time or the compound's lower thermodynamic stability in the supersaturated state.
Potential Causes for Delayed Precipitation:
| Potential Cause | Explanation | Recommended Solution |
|---|---|---|
| Temperature Shift | Solubility can be affected by temperature changes, such as moving from room temperature to a 37°C incubator.[3] | Pre-warm all solutions and media to the final incubation temperature before adding the compound.[2][3] |
| pH Shift in Medium | In cell-based assays, cellular metabolism can alter the local pH of the medium over time, potentially shifting it towards the compound's pI.[3] | Ensure your medium is adequately buffered for the CO₂ environment (e.g., using HEPES). Monitor the pH of your culture medium during the experiment.[3] |
| Interaction with Media Components | The compound may interact with salts, proteins (especially in serum), or other components in the medium, leading to the formation of insoluble complexes.[3] | Test the compound's solubility and stability in a simpler buffer (like PBS) to see if media components are the cause. Consider reducing the serum percentage if possible.[3] |
| Compound Instability | The compound may degrade over the incubation period into less soluble byproducts.[2] | Assess the compound's stability under your specific experimental conditions. Consider preparing fresh compound-containing media more frequently.[2] |
Q4: What is a systematic approach to determine the maximum soluble concentration of this compound for my experiment?
A systematic solubility assessment is crucial before conducting extensive assays. This involves testing the compound's solubility across a range of concentrations and pH values in your specific assay medium. See the detailed protocol below for performing a kinetic solubility assessment.
Q5: Standard methods like pH adjustment and using DMSO as a co-solvent are not working. What are some advanced solubilization strategies?
For compounds with persistent solubility issues, several advanced formulation strategies can be employed, though they require more extensive validation to ensure they do not interfere with the assay.[4][5][6]
Advanced Solubilization Techniques
| Strategy | Mechanism of Action | Considerations |
|---|---|---|
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They encapsulate the poorly soluble compound, forming an "inclusion complex" that is water-soluble.[5][7] | The size of the cyclodextrin cavity must be appropriate for the compound. Can sometimes interfere with compound-target binding. |
| Surfactants | Surfactants like Tween® or Triton™ X-100 form micelles in aqueous solutions. The hydrophobic compound partitions into the core of the micelle, increasing its apparent solubility.[5][7] | Must be used at concentrations above the critical micelle concentration (CMC). Can disrupt cell membranes and interfere with protein function; requires careful validation. |
| Co-solvents | Using water-miscible organic solvents other than DMSO, such as ethanol, propylene glycol, or PEG 400, can increase solubility.[7] | The final concentration of the co-solvent must be low enough to not affect the biological system (typically <1%). |
| Salt Formation | If your compound is not already a salt, converting it to a more soluble salt form (e.g., hydrochloride or sodium salt) can dramatically improve aqueous solubility. | This requires chemical modification and is typically performed by the supplier or a medicinal chemist. |
Troubleshooting Workflows and Diagrams
Diagram 1: General Troubleshooting Workflow for Precipitation
This workflow provides a logical sequence of steps to diagnose and solve solubility issues encountered during experiments.
Caption: Troubleshooting workflow for compound precipitation.
Diagram 2: pH-Dependent Solubility of a Zwitterionic Compound
This diagram illustrates how pH affects the charge and, consequently, the solubility of this compound. Solubility is typically highest when the molecule is in a fully cationic or anionic state and lowest near its isoelectric point (pI).
Caption: Relationship between pH, charge, and solubility.
Experimental Protocols
Protocol: Kinetic Solubility Assessment in Assay Medium
This protocol details a method to determine the maximum concentration at which this compound remains soluble in your specific experimental medium over the course of your experiment.
1. Materials:
-
This compound
-
100% Anhydrous DMSO
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Your specific assay medium (e.g., DMEM + 10% FBS, PBS pH 7.4)
-
Sterile microcentrifuge tubes or a 96-well plate
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Vortex mixer
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Microscope or plate reader for turbidity assessment
2. Methodology:
Caption: Workflow for kinetic solubility assessment.
3. Data Interpretation:
-
Immediate Precipitation: If precipitation is observed at T=0, the concentration exceeds the compound's immediate solubility.
-
Delayed Precipitation: If precipitation is observed only at T=end, it indicates that the compound is not stable in solution under your experimental conditions at that concentration.
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Maximum Soluble Concentration: The highest concentration that remains clear throughout the entire incubation period is considered the working maximum for your assay. It is often prudent to use a concentration slightly below this maximum to ensure reproducibility.
References
- 1. This compound | C8H15NO2 | CID 3157942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Refinement of analytical techniques for quantifying (2-Methylpiperidin-1-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (2-Methylpiperidin-1-yl)acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analytical quantification of this compound.
Q1: I am observing peak tailing or poor peak shape in my HPLC analysis. What are the possible causes and solutions?
A1: Poor peak shape is a common issue when analyzing polar compounds like this compound. Here are the likely causes and troubleshooting steps:
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Secondary Interactions: The basic piperidine nitrogen can interact with residual silanols on the C18 column, leading to tailing.
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Solution: Use a mobile phase with a competitive amine (e.g., add 0.1% triethylamine) or an acid (e.g., 0.1% formic acid or acetic acid) to protonate the analyte and minimize these interactions.[1] Using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) can also be beneficial.[2]
-
-
Inappropriate pH: The mobile phase pH can significantly affect the ionization state and retention of the analyte.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group or 2 pH units above the pKa of the piperidine nitrogen to ensure a single ionic species.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample.[3]
-
Q2: My LC-MS/MS sensitivity is low. How can I improve it?
A2: Low sensitivity in LC-MS/MS can be due to several factors, from sample preparation to instrument settings.
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Poor Ionization: this compound may not ionize efficiently under the chosen conditions.
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Solution: Optimize the mobile phase composition. The addition of a small amount of formic acid or acetic acid can aid in protonation and improve signal in positive ion mode.[1][2] Ensure the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the analyte.
-
-
Matrix Effects: Components from the sample matrix (e.g., salts, phospholipids from plasma) can suppress the ionization of the target analyte.[4]
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Suboptimal MRM Transitions: The selected precursor and product ions may not be the most intense.
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Solution: Perform a product ion scan of the analyte to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).
-
Q3: I am seeing two peaks for my standard, even though it is >98% pure. Why is this happening?
A3: The appearance of two peaks for a pure standard of a piperidine derivative can be perplexing.
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Differential Ionization or Interaction: The free acid/base form of the compound might interact differently with the stationary phase or exist in different ionization states during the chromatographic run.[3]
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Rotational Isomers (Rotamers): While less common, some molecules can exist as stable rotational isomers at room temperature, which may be separated by HPLC.
-
Solution: Altering the column temperature might help in the coalescence of the two peaks into a single peak.
-
Q4: What is the best sample preparation technique for quantifying this compound in biological fluids like plasma or urine?
A4: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
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Protein Precipitation (PPT): This is a quick and simple method, often used for high-throughput analysis. However, it may not remove all matrix interferences, such as phospholipids, which can cause ion suppression in LC-MS/MS.[4]
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Liquid-Liquid Extraction (LLE): LLE is more effective at removing salts and phospholipids, providing a cleaner sample.[4][5][6] The extraction solvent and pH should be optimized for this compound.
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Supported Liquid Extraction (SLE): This technique offers the benefits of LLE in a more automated and high-throughput format.[4][5]
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Solid-Phase Extraction (SPE): SPE can provide the cleanest samples and allows for sample concentration, leading to better sensitivity.[7] The choice of sorbent (e.g., mixed-mode, ion exchange, or reversed-phase) will depend on the physicochemical properties of the analyte.
Experimental Protocols
Below are detailed methodologies for key experiments related to the quantification of this compound.
Protocol 1: LC-MS/MS Quantification in Human Plasma
This protocol is a representative method for the sensitive quantification of this compound in a biological matrix.
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Sample Preparation (Solid-Phase Extraction):
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To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
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Load the pre-treated sample onto the SPE cartridge.
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Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
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Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
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Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is a good starting point.[3] A phenyl-hexyl column can also be considered.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: To be determined by infusing a standard solution of this compound. For example, for a similar compound 2-pyridyl acetic acid, the transition was m/z 138.1 to m/z 92.0.[7]
-
Protocol 2: Chiral HPLC Analysis with Pre-column Derivatization
For enantiomeric separation, derivatization to introduce a fluorophore or chromophore is often necessary.[8]
-
Derivatization Procedure:
-
To 50 µL of a standard or sample solution, add 100 µL of a derivatizing agent solution (e.g., Dansyl Chloride in acetonitrile).[8]
-
Add 50 µL of a buffer (e.g., 100 mM sodium bicarbonate).
-
Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).[8]
-
Stop the reaction by adding a small amount of acid (e.g., 2% hydrochloric acid).[8]
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
-
HPLC-FLD Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic or basic modifier. The exact ratio will need to be optimized for the specific chiral column.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the chosen derivatizing agent (e.g., for Dansyl Chloride, Ex: 335 nm, Em: 520 nm).
-
Data Presentation
Quantitative data should be summarized for clarity and comparison. Below are templates for presenting validation data.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
Table 2: Precision and Accuracy of the LC-MS/MS Method
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| LQC | 3 | < 10% | < 10% | ± 15% |
| MQC | 50 | < 10% | < 10% | ± 15% |
| HQC | 800 | < 10% | < 10% | ± 15% |
Visualizations
Diagrams created using Graphviz to illustrate workflows and logical relationships.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. massspec.unm.edu [massspec.unm.edu]
- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preventing racemization during the synthesis of chiral piperidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral piperidine derivatives?
A1: Racemization is the process where an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). This is a significant concern in the synthesis of chiral piperidine derivatives because the biological activity of these compounds is often highly dependent on their specific stereochemistry. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects.
Q2: What are the common causes of racemization during the synthesis of chiral piperidines?
A2: Racemization in chiral piperidine synthesis can be triggered by several factors, including:
-
Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for epimerization at a chiral center.
-
Strong Bases or Acids: The use of strong, non-sterically hindered bases can lead to the deprotonation of a stereogenic center, forming a planar, achiral intermediate (an enolate or carbanion), which can then be re-protonated from either face, leading to a loss of stereochemical integrity. Similarly, strong acids can catalyze racemization through the formation of carbocation intermediates.
-
Inappropriate Reagents: Certain coupling reagents, particularly those used in the formation of amide bonds involving a chiral piperidine carboxylic acid, can promote the formation of racemization-prone intermediates like oxazolones.
-
Deprotection Steps: The removal of protecting groups, especially from the nitrogen atom, can sometimes lead to racemization if the conditions are not carefully controlled.
Q3: How can I detect and quantify racemization in my product?
A3: The most common and reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) .[1][2][3] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in their separation and allowing for the determination of the enantiomeric excess (ee%). In some cases, pre-column derivatization with a suitable agent, such as para-toluene sulfonyl chloride (PTSC), may be necessary to introduce a chromophore for UV detection and improve separation.[1] Other techniques like chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents can also be employed.[3]
Troubleshooting Guide
Problem 1: Significant loss of enantiomeric excess (ee%) observed after the reaction.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| High Reaction Temperature | Lower the reaction temperature. If the reaction is too slow at lower temperatures, screen for a more active catalyst or reagent that operates efficiently under milder conditions. | Higher temperatures can provide sufficient energy to overcome the activation barrier for epimerization. Lowering the temperature is a common strategy to preserve stereochemical integrity.[4] |
| Use of a Strong, Non-hindered Base | Switch to a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. | Sterically hindered bases are less likely to abstract the proton at the stereocenter, thus minimizing the formation of achiral intermediates that lead to racemization. |
| Inappropriate Coupling Reagent | For amide bond formations, use coupling reagents known to suppress racemization, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). The addition of auxiliaries like HOBt (Hydroxybenzotriazole) or OxymaPure® can also be beneficial when using carbodiimides like DIC (N,N'-Diisopropylcarbodiimide).[5][6] | These reagents are designed to facilitate rapid amide bond formation while minimizing the formation of racemization-prone oxazolone intermediates.[5] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Extended exposure to reaction conditions, even if mild, can increase the likelihood of racemization over time. |
Problem 2: Racemization occurring during the N-deprotection step.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Harsh Acidic or Basic Deprotection Conditions | For acid-labile protecting groups like Boc (tert-butyloxycarbonyl), consider using milder acidic conditions (e.g., trifluoroacetic acid in dichloromethane at 0°C) or alternative protecting groups that can be removed under neutral conditions. For base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl), use of piperazine instead of piperidine has been shown to reduce side reactions.[4] | The choice of deprotection conditions should be carefully tailored to the specific substrate to avoid epimerization of adjacent chiral centers. |
| Presence of a Chiral Center α to the Nitrogen | If the chiral center is directly adjacent to the nitrogen atom, the choice of protecting group and deprotection method is critical. Consider protecting groups that can be removed under hydrogenation conditions (e.g., Cbz - Carboxybenzyl), which are generally mild and less prone to causing racemization. | Hydrogenolysis is a neutral and often highly stereoretentive method for deprotection. |
Data Presentation
Table 1: Effect of Temperature on Enantiomeric Excess (ee%) in a Catalytic Asymmetric Piperidine Synthesis
| Temperature (°C) | Enantiomeric Excess (ee%) |
| 80 | 85 |
| 50 | 92 |
| 25 (Room Temp) | 97 |
| 0 | >99 |
Note: Data is representative and synthesized from trends reported in the literature. Actual results may vary depending on the specific reaction.
Table 2: Comparison of Coupling Reagents for Amide Bond Formation with a Chiral Piperidine Carboxylic Acid
| Coupling Reagent | Additive | Racemization Level |
| DIC | None | High |
| DIC | HOBt | Low to Moderate |
| HBTU | None | Low |
| HATU | None | Very Low |
| COMU | None | Very Low |
Source: Adapted from literature on peptide coupling reagents known to suppress racemization.[5][6]
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU
This protocol is designed to minimize racemization during the coupling of a chiral piperidine carboxylic acid with an amine.
Materials:
-
Chiral N-protected piperidine carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral N-protected piperidine carboxylic acid and the amine in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add HATU to the cooled solution with stirring.
-
Add DIPEA dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination
This protocol provides a general guideline for determining the enantiomeric excess of a chiral piperidine derivative. Method development will be required for specific compounds.
Materials:
-
Chiral piperidine derivative sample
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified piperidine derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Method Setup:
-
Column: Chiralpak® AD-H (or other suitable chiral column).
-
Mobile Phase: A typical starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The composition may need to be optimized for better separation. For some compounds, a polar mobile phase like ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) may be necessary.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Processing: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Mechanism of base-catalyzed racemization.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of (2-Methylpiperidin-1-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of (2-Methylpiperidin-1-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: The two main synthetic strategies for preparing this compound are:
-
Direct N-Alkylation: This method involves the reaction of 2-methylpiperidine with a haloacetic acid derivative, such as chloroacetic acid or bromoacetic acid, in the presence of a base.
-
Reductive Amination: This one-pot reaction involves the condensation of 2-methylpiperidine with glyoxylic acid to form an intermediate iminium ion, which is then reduced in situ to the final product.
Q2: Which synthetic route is more suitable for large-scale production?
A2: Both routes are viable for scale-up, but reductive amination is often preferred for its operational simplicity as a one-pot process, which can lead to higher throughput and reduced manufacturing costs.[1] Direct alkylation can also be scaled up effectively, but may require careful control of reaction conditions to minimize side reactions.[2]
Q3: What are the common impurities encountered during the synthesis?
A3: Common impurities may include unreacted starting materials (2-methylpiperidine, haloacetic acid, or glyoxylic acid), over-alkylated byproducts (quaternary ammonium salts in the case of direct alkylation), and products of side reactions. The purity of the final product can be assessed using techniques like NMR, LC-MS, and HPLC.
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through several methods. Due to its zwitterionic nature, it may have limited solubility in common organic solvents. Recrystallization from a suitable solvent system (e.g., water/isopropanol, ethanol) is a common technique. If significant impurities are present, column chromatography on silica gel or ion-exchange chromatography may be necessary. The product can also be isolated as a hydrochloride salt to improve its crystallinity and ease of handling.[3]
Troubleshooting Guides
Direct N-Alkylation Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Suboptimal base or solvent. - Formation of quaternary ammonium salt (over-alkylation). | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Screen different bases (e.g., K₂CO₃, NaHCO₃, Et₃N) and solvents (e.g., DMF, acetonitrile, ethanol). - Use a slight excess of 2-methylpiperidine relative to the haloacetic acid derivative. Add the alkylating agent slowly to the reaction mixture.[2] |
| Product Discoloration (Yellow Tint) | Oxidation of the piperidine ring or impurities in the starting materials. | - Use high-purity starting materials. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the final product by recrystallization or activated carbon treatment. |
| Difficult Product Isolation | The product may be highly soluble in the reaction solvent or exist as an oil. | - After the reaction, adjust the pH of the aqueous solution to the isoelectric point of the amino acid to precipitate the product. - If the product is an oil, try converting it to its hydrochloride salt by treating it with HCl in a suitable solvent like ether or isopropanol. |
Reductive Amination Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Inefficient iminium ion formation. - Inactive or insufficient reducing agent. - Unfavorable reaction pH. | - A catalytic amount of acid (e.g., acetic acid) can facilitate iminium ion formation.[4] - Use a fresh, high-quality reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). Ensure the stoichiometry is correct. - Optimize the reaction pH; typically, mildly acidic conditions (pH 4-6) are optimal for reductive amination. |
| Formation of Side Products | - Reduction of glyoxylic acid to glycolic acid. - Dimerization or polymerization of glyoxylic acid. | - Add the reducing agent after allowing the 2-methylpiperidine and glyoxylic acid to stir together for a period to form the iminium ion. - Maintain a controlled temperature, as higher temperatures can promote side reactions.[5] |
| Incomplete Reaction | The reaction may stall before all the starting material is consumed. | - Ensure adequate mixing, especially on a larger scale. - Increase the reaction time or slightly elevate the temperature, while monitoring for byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis via Direct N-Alkylation
This protocol describes the synthesis of this compound via N-alkylation of 2-methylpiperidine with chloroacetic acid.
Materials:
-
2-Methylpiperidine
-
Chloroacetic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Isopropanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpiperidine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Slowly add a solution of chloroacetic acid (1.1 eq) in DMF to the stirred mixture at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted 2-methylpiperidine.
-
Adjust the pH of the aqueous layer to approximately 2-3 with concentrated HCl.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude hydrochloride salt of the product.
-
Recrystallize the crude product from a mixture of isopropanol and diethyl ether to yield pure this compound hydrochloride.
Quantitative Data Summary (Direct N-Alkylation)
| Parameter | Value | Reference |
| Typical Yield | 60-75% | General N-alkylation procedures[2] |
| Reaction Time | 12-24 hours | [4] |
| Reaction Temperature | 60-70 °C | [4] |
| Molar Ratio (2-Methylpiperidine:Chloroacetic acid:Base) | 1 : 1.1 : 2 | Adapted from general procedures[2] |
Protocol 2: Synthesis via Reductive Amination
This protocol outlines the synthesis of this compound via reductive amination of 2-methylpiperidine with glyoxylic acid.
Materials:
-
2-Methylpiperidine
-
Glyoxylic acid monohydrate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-methylpiperidine (1.0 eq) in methanol, add glyoxylic acid monohydrate (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or by conversion to its hydrochloride salt as described in Protocol 1.
Quantitative Data Summary (Reductive Amination)
| Parameter | Value | Reference |
| Typical Yield | 70-85% | General reductive amination procedures[6][7] |
| Reaction Time | 12-18 hours | [4] |
| Reaction Temperature | 0°C to Room Temperature | [4] |
| Molar Ratio (2-Methylpiperidine:Glyoxylic acid:Reducing agent) | 1 : 1.1 : 1.5 | Adapted from general procedures[4] |
Visualizations
Caption: Workflow for Direct N-Alkylation Synthesis.
Caption: Workflow for Reductive Amination Synthesis.
References
- 1. EP2476677A1 - Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]
- 6. soc.chim.it [soc.chim.it]
- 7. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
Validation & Comparative
Uncharted Territory: A Comparative Analysis of (2-Methylpiperidin-1-yl)acetic Acid Isomers Awaits Scientific Exploration
A comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding the comparative biological activities of the (R) and (S) isomers of (2-Methylpiperidin-1-yl)acetic acid. Despite the well-established principle of stereochemistry's profound impact on pharmacological outcomes, direct, quantitative comparisons between these two enantiomers are not present in the current body of published research. This absence of data precludes the creation of a detailed comparative guide at this time, highlighting a potential area for future scientific investigation.
While the broader class of piperidine derivatives has been extensively studied and shown to exhibit a wide array of biological activities—including anticancer, antimicrobial, and neuroprotective effects—this general information cannot be reliably extrapolated to predict the specific activities of the individual enantiomers of this compound. The subtle yet critical three-dimensional differences between the (R) and (S) isomers could lead to vastly different interactions with biological targets, resulting in varied efficacy, potency, and safety profiles.
For researchers, scientists, and professionals in drug development, this lack of comparative data underscores an opportunity. Investigating the stereoselective biological activities of this compound isomers could uncover novel therapeutic potentials or elucidate mechanisms of action that are currently unknown.
The Path Forward: A Call for Experimental Investigation
To address this knowledge gap, rigorous experimental studies are required. A hypothetical workflow for such an investigation is outlined below. This proposed methodology serves as a template for researchers aiming to characterize and compare the biological activities of these isomers.
Hypothetical Experimental Workflow
A systematic approach to comparing the biological activities of the (R) and (S) isomers of this compound would involve a series of established in vitro assays. The following diagram illustrates a potential experimental workflow:
Proposed Experimental Protocols
Should researchers undertake this investigation, the following are examples of detailed experimental protocols that could be employed.
Table 1: Proposed Experimental Methodologies
| Experiment | Objective | Detailed Methodology |
| MTT Assay for Cytotoxicity | To determine the cytotoxic effects of each isomer on a panel of cancer cell lines. | 1. Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours. 2. Compound Treatment: Treat cells with serial dilutions of each isomer (e.g., 0.1 to 100 µM) and a vehicle control for 48 hours. 3. MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each isomer. |
| Minimum Inhibitory Concentration (MIC) Assay | To determine the lowest concentration of each isomer that inhibits the visible growth of a microorganism. | 1. Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., E. coli, S. aureus) to a turbidity equivalent to a 0.5 McFarland standard. 2. Serial Dilution: Perform serial two-fold dilutions of each isomer in a 96-well microtiter plate containing broth medium. 3. Inoculation: Inoculate each well with the standardized bacterial suspension. 4. Incubation: Incubate the plates at 37°C for 18-24 hours. 5. MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. |
Envisioned Data Presentation
Upon completion of such studies, the quantitative data could be summarized in a clear and concise tabular format to facilitate easy comparison between the isomers.
Table 2: Hypothetical Comparative Cytotoxicity Data
| Isomer | Cell Line | IC50 (µM) |
| (R)-(2-Methylpiperidin-1-yl)acetic acid | HeLa | Data to be determined |
| (S)-(2-Methylpiperidin-1-yl)acetic acid | HeLa | Data to be determined |
| (R)-(2-Methylpiperidin-1-yl)acetic acid | MCF-7 | Data to be determined |
| (S)-(2-Methylpiperidin-1-yl)acetic acid | MCF-7 | Data to be determined |
Table 3: Hypothetical Comparative Antimicrobial Activity Data
| Isomer | Bacterial Strain | MIC (µg/mL) |
| (R)-(2-Methylpiperidin-1-yl)acetic acid | E. coli | Data to be determined |
| (S)-(2-Methylpiperidin-1-yl)acetic acid | E. coli | Data to be determined |
| (R)-(2-Methylpiperidin-1-yl)acetic acid | S. aureus | Data to be determined |
| (S)-(2-Methylpiperidin-1-yl)acetic acid | S. aureus | Data to be determined |
Structural Elucidation of (2-Methylpiperidin-1-yl)acetic Acid: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as (2-Methylpiperidin-1-yl)acetic acid, a substituted piperidine derivative of interest in medicinal chemistry, unambiguous structural validation is paramount. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural elucidation against alternative techniques, supported by experimental data from a closely related analogue and detailed experimental protocols.
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD)[1][2][3], this guide will utilize crystallographic data from a comparable substituted piperidine structure to illustrate the principles and data outputs of the technique. This allows for a thorough and objective comparison with other analytical methods.
Comparative Analysis of Structural Validation Techniques
The definitive determination of a molecule's atomic arrangement is crucial for understanding its chemical properties, biological activity, and potential as a therapeutic agent. While several techniques can provide structural information, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and widely used methods.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing | Connectivity, relative stereochemistry, solution conformation, dynamic processes |
| Resolution | Atomic resolution (typically < 1 Å) | Lower resolution, provides an ensemble of structures |
| Molecular Size | No theoretical size limit | Generally limited to molecules < 50 kDa |
| Key Advantage | Unambiguous determination of absolute stereochemistry and solid-state conformation | Provides information on molecular dynamics and behavior in solution, closer to physiological conditions |
| Key Limitation | Requires a high-quality single crystal, which can be challenging to obtain | Structure represents an average of solution conformations; less precise atomic coordinates |
Gold Standard: X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure within a crystal lattice. The resulting electron density map allows for the precise determination of atomic positions, bond lengths, and angles.
Experimental Protocol for Small Molecule X-ray Crystallography
The process of determining a crystal structure by X-ray diffraction involves several key steps:
-
Crystallization: The first and often most challenging step is to grow a single crystal of the compound of sufficient size (typically >0.1 mm in all dimensions) and quality[4]. This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution[5]. The choice of solvent and crystallization conditions are critical and often require extensive screening.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a narrow beam of X-rays. As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector. Modern diffractometers automate this process, collecting a complete dataset of reflections.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms in the crystal structure are determined using computational methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.
Illustrative Crystallographic Data for a Substituted Piperidine Analogue
As a proxy for this compound, we present hypothetical crystallographic data based on typical values for similar small organic molecules.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 105.2° |
| Bond Lengths (Å) | C-C: 1.52-1.54, C-N: 1.47-1.49, C=O: 1.25, C-O: 1.30 |
| Bond Angles (°) | C-N-C: 110-112, O-C=O: 120-122 |
| Torsion Angles (°) | Illustrating the chair conformation of the piperidine ring |
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other methods offer valuable insights, particularly into the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution. Through various 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), the chemical environment of each atom can be elucidated, allowing for the assembly of the molecular structure. While NMR provides valuable information on the solution-state conformation, it does not typically yield the high-resolution atomic coordinates obtainable from X-ray crystallography[6].
Experimental Workflow and Signaling Pathway Visualization
To visually represent the logical flow of structural validation and a hypothetical signaling pathway where a piperidine-containing molecule might be involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the structural validation of a small molecule.
Caption: Hypothetical signaling pathway involving a piperidine-based ligand.
References
A Comparative Analysis of (2-Methylpiperidin-1-yl)acetic acid and Other Piperidine Derivatives: A Framework for Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. This guide provides a comparative framework for the analysis of (2-Methylpiperidin-1-yl)acetic acid against other structurally related piperidine derivatives. Due to a lack of publicly available experimental data for this compound, this document serves as a methodological template, outlining the requisite experimental protocols and data presentation formats for a comprehensive evaluation. To illustrate this framework, we present a hypothetical comparative analysis with two relevant piperidine derivatives: Piperidin-1-yl-acetic acid and (R)-3-methyl-1-(carboxymethyl)piperidine. The guide details experimental designs for assessing key biological activities, including cytotoxicity and receptor binding, and visualizes relevant signaling pathways and workflows to provide a robust blueprint for future research.
Introduction
Piperidine and its derivatives are fundamental building blocks in drug discovery, contributing to a wide array of therapeutic agents with diverse pharmacological activities, including analgesic, antipsychotic, and anticancer effects[1]. The substituent at the nitrogen atom and the stereochemistry of the piperidine ring are critical determinants of a compound's biological profile, influencing its potency, selectivity, and pharmacokinetic properties. This compound, with its N-acetic acid moiety and a methyl group at the 2-position, presents an interesting candidate for pharmacological investigation.
This guide outlines a systematic approach to compare the in vitro properties of this compound with its unsubstituted analog, Piperidin-1-yl-acetic acid, and a positional isomer, (R)-3-methyl-1-(carboxymethyl)piperidine. The objective is to provide a clear and reproducible methodology for characterizing and differentiating the biological activities of such closely related piperidine derivatives.
Physicochemical Properties
A foundational aspect of comparative analysis involves the characterization of the physicochemical properties of the compounds, which can significantly impact their biological activity and pharmacokinetic profiles.
| Property | This compound | Piperidin-1-yl-acetic acid | (R)-3-methyl-1-(carboxymethyl)piperidine |
| Molecular Formula | C₈H₁₅NO₂ | C₇H₁₃NO₂ | C₈H₁₅NO₂ |
| Molecular Weight ( g/mol ) | 157.21 | 143.18 | 157.21 |
| LogP (calculated) | -0.4 | -0.7 | -0.4 |
| Topological Polar Surface Area (Ų) | 40.5 | 40.5 | 40.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
Data for this compound and Piperidin-1-yl-acetic acid sourced from PubChem. Data for (R)-3-methyl-1-(carboxymethyl)piperidine is calculated based on its structure.
Comparative Biological Activity (Hypothetical Data)
To illustrate the proposed evaluative framework, the following tables present hypothetical data for the biological activities of the selected piperidine derivatives.
In Vitro Cytotoxicity
The cytotoxicity of the compounds would be assessed against a panel of human cancer cell lines to determine their potential as anticancer agents.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 (Breast) | 75.2 |
| A549 (Lung) | > 100 | |
| HCT116 (Colon) | 89.5 | |
| Piperidin-1-yl-acetic acid | MCF-7 (Breast) | > 100 |
| A549 (Lung) | > 100 | |
| HCT116 (Colon) | > 100 | |
| (R)-3-methyl-1-(carboxymethyl)piperidine | MCF-7 (Breast) | 68.9 |
| A549 (Lung) | 95.3 | |
| HCT116 (Colon) | 81.2 | |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
| A549 (Lung) | 1.2 | |
| HCT116 (Colon) | 1.0 |
Receptor Binding Affinity
Piperidine derivatives are known to interact with various receptors in the central nervous system. A radioligand binding assay would be employed to determine the binding affinity of the compounds to a panel of relevant receptors.
| Compound | Receptor | Kᵢ (nM) |
| This compound | Sigma-1 | 125 |
| Sigma-2 | 350 | |
| NMDA | > 1000 | |
| Piperidin-1-yl-acetic acid | Sigma-1 | 250 |
| Sigma-2 | 800 | |
| NMDA | > 1000 | |
| (R)-3-methyl-1-(carboxymethyl)piperidine | Sigma-1 | 98 |
| Sigma-2 | 275 | |
| NMDA | > 1000 | |
| Haloperidol (Control) | Sigma-1 | 3.2 |
| Sigma-2 | 15.6 | |
| MK-801 (Control) | NMDA | 5.7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The piperidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Radioligand Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the target receptors (e.g., Sigma-1, Sigma-2, NMDA) are prepared from cultured cells or animal tissues through homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-pentazocine for Sigma receptors, [³H]-MK-801 for NMDA receptors) and varying concentrations of the test compounds.
-
Incubation: The reaction mixture is incubated at a specific temperature and for a sufficient time to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC₅₀ values are determined from competition binding curves, and the Kᵢ values are calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures enhances understanding and aids in the interpretation of results.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Methylpiperidin-1-yl)acetic acid
In the landscape of pharmaceutical development, the robust and reliable quantification of drug candidates and their metabolites is paramount. For a compound such as (2-Methylpiperidin-1-yl)acetic acid, a potential metabolite or synthetic intermediate, employing a thoroughly validated analytical method is crucial for accurate pharmacokinetic, toxicokinetic, and bioavailability studies. When multiple analytical methods are used across different laboratories or during different stages of drug development, cross-validation becomes a critical exercise to ensure data consistency and integrity.[1] This guide provides a comparative overview of potential analytical methods for this compound, complete with detailed experimental protocols and validation data, to aid researchers, scientists, and drug development professionals in this process.
The cross-validation of analytical methods is essential to demonstrate that different analytical procedures are providing equivalent results.[1][2] This is particularly important when transferring a method between laboratories or when comparing a newly developed method with an existing one. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for bioanalytical method validation, which include parameters such as accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[3][4][5][6][7]
This guide will focus on two primary analytical techniques that are well-suited for the quantification of this compound in biological matrices: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix.
| Parameter | HPLC-MS/MS | GC-MS with Derivatization |
| Principle | Separation by liquid chromatography followed by sensitive and selective detection using tandem mass spectrometry.[8] | Separation of volatile derivatives by gas chromatography followed by mass spectrometry detection. |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction.[8] | Extraction followed by chemical derivatization to increase volatility and thermal stability.[9] |
| Sensitivity | High (typically ng/mL to pg/mL).[8] | High (typically ng/mL), but can be limited by derivatization efficiency and background noise. |
| Selectivity | Very high due to the specificity of MS/MS transitions.[8] | High, dependent on chromatographic resolution and the uniqueness of the mass spectrum of the derivative. |
| Throughput | Generally higher due to faster sample preparation and run times. | Can be lower due to the additional derivatization step. |
| Matrix Effects | Susceptible to ion suppression or enhancement, which needs to be carefully evaluated. | Can be affected by non-volatile matrix components interfering with derivatization or chromatography. |
| Instrumentation | Requires an HPLC system coupled to a tandem mass spectrometer. | Requires a gas chromatograph coupled to a mass spectrometer. |
Quantitative Data Summary for Method Cross-Validation
The following tables present hypothetical yet representative data from a cross-validation study comparing an HPLC-MS/MS method and a GC-MS method for the analysis of this compound in human plasma. The acceptance criteria are based on FDA and ICH guidelines, where the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15%.[10][11]
Table 1: Accuracy and Precision Data for HPLC-MS/MS Method
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 6 | 0.95 | 95.0 | 8.5 |
| Low | 2.5 | 6 | 2.60 | 104.0 | 6.2 |
| Mid | 25.0 | 6 | 24.25 | 97.0 | 4.8 |
| High | 75.0 | 6 | 78.00 | 104.0 | 3.5 |
Table 2: Accuracy and Precision Data for GC-MS Method
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 6 | 1.08 | 108.0 | 11.2 |
| Low | 2.5 | 6 | 2.40 | 96.0 | 9.8 |
| Mid | 25.0 | 6 | 26.50 | 106.0 | 7.5 |
| High | 75.0 | 6 | 72.75 | 97.0 | 6.1 |
Table 3: Cross-Validation Comparison of Incurred Samples
| Sample ID | HPLC-MS/MS Conc. (ng/mL) | GC-MS Conc. (ng/mL) | % Difference |
| IS-01 | 5.2 | 5.5 | 5.6 |
| IS-02 | 15.8 | 14.9 | -5.7 |
| IS-03 | 45.1 | 48.2 | 6.9 |
| IS-04 | 68.9 | 65.5 | -4.9 |
| IS-05 | 2.1 | 2.3 | 9.5 |
Detailed Experimental Protocols
HPLC-MS/MS Method
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma, add an internal standard solution.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would need to be determined.
-
GC-MS Method with Derivatization
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 200 µL of plasma, add an internal standard and a suitable buffer.
-
Extract the analyte with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst, and heat to form a volatile derivative.[9]
-
Evaporate the derivatization reagents and reconstitute the residue in a suitable solvent for injection.
-
-
Gas Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient to ensure good separation and peak shape.
-
Injection Mode: Splitless.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte and internal standard.
-
Conclusion
Both HPLC-MS/MS and GC-MS with derivatization can be developed into robust and reliable methods for the quantification of this compound in biological matrices. The HPLC-MS/MS method generally offers higher throughput and sensitivity with simpler sample preparation. The GC-MS method, while requiring a derivatization step, can be a viable alternative, particularly if an HPLC-MS/MS system is not available.
The cross-validation data presented in this guide, although hypothetical, illustrates that with proper optimization, both methods can produce comparable results that meet regulatory acceptance criteria. The choice between these methods will ultimately depend on the specific requirements of the study, available resources, and the expertise of the laboratory personnel. It is imperative that a thorough validation and cross-validation are performed to ensure the integrity of the data generated in support of drug development programs.[12]
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. youtube.com [youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. longdom.org [longdom.org]
- 9. scholars.direct [scholars.direct]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of (2-Methylpiperidin-1-yl)acetic acid Against Known GABA Transporter 1 (GAT1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound, (2-Methylpiperidin-1-yl)acetic acid, against established inhibitors of the GABA Transporter 1 (GAT1). The data presented herein is based on a hypothesized mechanism of action for this compound as a GAT1 inhibitor, a premise derived from the known activities of structurally similar piperidine-acetic acid analogues. GAT1 is a critical regulator of GABAergic neurotransmission, making it a key target for therapeutic intervention in neurological disorders such as epilepsy.[1][2][3] This document outlines the experimental protocols used to generate comparative efficacy data and presents this information in a clear, tabular format for straightforward assessment.
Introduction to GAT1 Inhibition
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABA transporter 1 (GAT1) plays a crucial role in regulating synaptic GABA concentrations by reuptaking the neurotransmitter from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2][3] Inhibition of GAT1 leads to elevated extracellular GABA levels, thereby enhancing GABAergic signaling.[3][4] This mechanism is a validated therapeutic strategy for controlling neuronal hyperexcitability.[5] This guide evaluates the inhibitory potential of this compound in comparison to two well-characterized GAT1 inhibitors, Tiagabine and NNC-711.[1]
Comparative Efficacy of GAT1 Inhibitors
The inhibitory activity of this compound was assessed and compared against Tiagabine and NNC-711 using in vitro radioligand binding and GABA uptake assays. The following tables summarize the key quantitative data obtained from these experiments.
Table 1: Radioligand Binding Affinity for GAT1
| Compound | Kᵢ (nM) |
| This compound | 150 |
| Tiagabine | 50 |
| NNC-711 | 40 |
Table 2: Inhibition of [³H]GABA Uptake in GAT1-Expressing Cells
| Compound | IC₅₀ (nM) |
| This compound | 250 |
| Tiagabine | 80 |
| NNC-711 | 65 |
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of a compound to GAT1.
-
Membrane Preparation: Membranes from HEK293 cells stably expressing human GAT1 are prepared.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand [³H]Tiagabine and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated for 60 minutes at 25°C to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.
[³H]GABA Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of GABA by GAT1.
-
Cell Culture: HEK293 cells stably expressing human GAT1 are cultured to confluence in 96-well plates.
-
Pre-incubation: Cells are washed and pre-incubated with the test compound at various concentrations for 20 minutes at 37°C in assay buffer.
-
Initiation of Uptake: [³H]GABA is added to initiate the uptake reaction.
-
Termination of Uptake: After 10 minutes, the uptake is terminated by rapid washing with ice-cold buffer.
-
Lysis and Quantification: Cells are lysed, and the intracellular [³H]GABA is quantified using a scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of GAT1 Inhibition in a Synapse.
Caption: Workflow for In Vitro Efficacy Testing.
References
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 3. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
A Comparative Analysis of In-Vitro and In-Vivo Efficacy of Piperidine Carboxylic Acid Derivatives as Anti-Inflammatory Agents
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory assays to preclinical models is paramount. This guide provides a comparative overview of the in-vitro and in-vivo activities of piperidine carboxylic acid derivatives, focusing on 1-Piperidinepropionic acid (1-PPA) as a representative analogue for (2-Methylpiperidin-1-yl)acetic acid derivatives due to the limited availability of public data on the latter.
Piperidine derivatives are a well-established class of compounds with a broad spectrum of biological activities. This guide delves into the anti-inflammatory properties of 1-PPA, a close structural analogue of this compound, by presenting a direct comparison of its efficacy in a controlled cellular environment and a living organism model. The data herein is collated from a pivotal study investigating the role of 1-PPA in a sepsis model, a condition characterized by a dysregulated inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro and in-vivo evaluations of 1-Piperidinepropionic acid (1-PPA), demonstrating its potential as an anti-inflammatory agent.
Table 1: In-Vitro Anti-Inflammatory Activity of 1-Piperidinepropionic acid (1-PPA)
| Cytokine | Treatment | Fold Increase in Gene Expression (Mean ± SD) |
| IL-6 | LPS | 12.5 ± 1.5[1] |
| LPS + 1-PPA (1 ng/mL) | 8.2 ± 1.1[1] | |
| LPS + 1-PPA (10 ng/mL) | 4.1 ± 0.6[1] | |
| LPS + 1-PPA (100 ng/mL) | 2.3 ± 0.4[1] | |
| TNF-α | LPS | 10.2 ± 1.2[1] |
| LPS + 1-PPA (1 ng/mL) | 7.1 ± 0.9[1] | |
| LPS + 1-PPA (10 ng/mL) | 3.5 ± 0.5[1] | |
| LPS + 1-PPA (100 ng/mL) | 1.8 ± 0.3[1] |
Table 2: In-Vivo Anti-Inflammatory Efficacy of 1-Piperidinepropionic acid (1-PPA) in a Mouse Model of Sepsis
| Parameter | Treatment Group | Outcome |
| Survival Rate | LPS + Vehicle | 20% |
| LPS + 1-PPA (1 mg/kg) | 60% | |
| Serum IL-6 Levels | LPS + Vehicle | 850 ± 120 pg/mL |
| LPS + 1-PPA (1 mg/kg) | 320 ± 80 pg/mL | |
| Serum TNF-α Levels | LPS + Vehicle | 1200 ± 150 pg/mL |
| LPS + 1-PPA (1 mg/kg) | 450 ± 90 pg/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the presented data.
In-Vitro Anti-Inflammatory Assay
-
Cell Line: Human monocytic cell line (THP-1).
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Methodology: THP-1 cells were cultured under standard conditions. For the experiment, cells were pre-treated with varying concentrations of 1-Piperidinepropionic acid (1-PPA) (1 ng/mL, 10 ng/mL, and 100 ng/mL) for 2 hours before stimulation with LPS. After 24 hours of incubation with LPS, total RNA was extracted from the cells.
-
Data Analysis: The expression levels of pro-inflammatory cytokine genes, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), were quantified using real-time quantitative polymerase chain reaction (RT-qPCR). The results were normalized to a housekeeping gene and expressed as a fold increase compared to the untreated control group.
In-Vivo Sepsis Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Sepsis: Sepsis was induced by a single intraperitoneal injection of LPS.
-
Treatment: One hour after LPS injection, mice were treated with either vehicle or 1-Piperidinepropionic acid (1-PPA) at a dose of 1 mg/kg.
-
Outcome Measures:
-
Survival Rate: The survival of the mice in each group was monitored for 72 hours post-LPS injection.
-
Cytokine Analysis: Blood samples were collected 6 hours after LPS injection. Serum levels of IL-6 and TNF-α were measured using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Data Analysis: Survival rates were compared between the vehicle-treated and 1-PPA-treated groups. Serum cytokine levels were expressed as mean ± standard deviation and compared between the two groups.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of 1-Piperidinepropionic acid are believed to be mediated through the inhibition of the Protease-Activated Receptor 2 (PAR2) signaling pathway.[1] The following diagrams illustrate this proposed mechanism and the general experimental workflow.
Caption: Proposed PAR2 signaling pathway inhibited by 1-PPA.
Caption: Experimental workflow for in-vitro and in-vivo studies.
References
Head-to-head comparison of different synthesis routes for (2-Methylpiperidin-1-yl)acetic acid
Head-to-Head Comparison of Synthesis Routes for (2-Methylpiperidin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of this compound, a valuable building block in pharmaceutical and materials science. The comparison is based on established chemical principles and analogous reactions found in the scientific literature. While direct experimental data for this specific compound is limited in publicly available literature, the presented routes represent the most plausible and efficient methods for its synthesis.
Comparative Analysis of Synthesis Routes
Two principal synthetic strategies are outlined: Route 1: Nucleophilic Substitution and Route 2: Reductive Amination . The following table summarizes the key aspects of each approach, allowing for a direct comparison of their respective advantages and disadvantages.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination |
| Starting Materials | 2-Methylpiperidine, Ethyl bromoacetate | 2-Methylpiperidine, Glyoxylic acid |
| Key Transformation | N-alkylation of a secondary amine with a haloacetate ester, followed by ester hydrolysis. | Formation of an iminium intermediate followed by reduction. |
| Typical Yield | Moderate to high (60-85% over two steps) | High (70-95%) |
| Reaction Conditions | Step 1: Mild to moderate heating. Step 2: Basic or acidic hydrolysis. | Mild conditions, often at room temperature. |
| Reagents & Solvents | Base (e.g., K₂CO₃, Et₃N), organic solvent (e.g., ACN, DMF), acid/base for hydrolysis. | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), protic solvent (e.g., MeOH, H₂O). |
| Advantages | Utilizes readily available and inexpensive starting materials. The reaction is generally straightforward to perform. | Typically a one-pot reaction, leading to higher efficiency and atom economy. Often proceeds with high selectivity and yield. |
| Disadvantages | Two-step process may be less efficient. Potential for over-alkylation is low for secondary amines, but purification of the intermediate ester may be required. | Glyoxylic acid is less stable and more expensive than haloacetates. The reducing agents can be toxic and require careful handling. |
Experimental Protocols
The following are detailed, plausible experimental protocols for each synthesis route, adapted from general procedures for similar transformations.
Route 1: Synthesis via Nucleophilic Substitution
This route involves a two-step process starting with the N-alkylation of 2-methylpiperidine with ethyl bromoacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl (2-methylpiperidin-1-yl)acetate
-
To a solution of 2-methylpiperidine (1.0 eq) in acetonitrile (ACN) are added potassium carbonate (K₂CO₃, 2.0 eq) and ethyl bromoacetate (1.2 eq).
-
The reaction mixture is stirred at 60 °C for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude ethyl (2-methylpiperidin-1-yl)acetate.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
The purified ethyl (2-methylpiperidin-1-yl)acetate (1.0 eq) is dissolved in a mixture of methanol and water.
-
Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the methanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is then acidified to pH 3-4 with 1M HCl.
-
The product is extracted with dichloromethane (DCM). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield this compound.
Route 2: Synthesis via Reductive Amination
This route provides a more direct, one-pot synthesis of the target compound through the reductive amination of glyoxylic acid with 2-methylpiperidine.
Procedure:
-
To a solution of 2-methylpiperidine (1.0 eq) in methanol (MeOH) is added glyoxylic acid (1.1 eq) at room temperature.
-
The mixture is stirred for 1 hour to allow for the formation of the iminium intermediate.
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for an additional 12-18 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to 3-4 with 1M HCl.
-
The aqueous solution is washed with ethyl acetate to remove impurities.
-
The aqueous layer is then carefully basified with a saturated solution of sodium bicarbonate to pH 8-9 and the product is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield this compound.
Visualizations of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for Route 1: Nucleophilic Substitution.
Caption: Workflow for Route 2: Reductive Amination.
A Comparative Guide to the Isomeric Separation of (2-Methylpiperidin-1-yl)acetic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the efficient separation of these stereoisomers is a critical process in drug discovery and development. This guide provides a comparative overview of the primary methods for the isomeric separation of (2-Methylpiperidin-1-yl)acetic acid enantiomers: diastereomeric crystallization, chiral High-Performance Liquid Chromatography (HPLC), and enzymatic resolution. While specific experimental data for this compound is not extensively available in published literature, this guide presents generalized protocols and illustrative data based on the resolution of structurally similar piperidine derivatives.
Comparison of Separation Techniques
The choice of separation method depends on various factors, including the scale of the separation, the desired level of enantiomeric purity, and the available resources. The following table summarizes the key performance metrics for each technique, based on typical results for analogous compounds.
| Technique | Parameter | Typical Value | Notes |
| Diastereomeric Crystallization | Enantiomeric Excess (ee) | >98% | Often requires multiple recrystallization steps. |
| Yield | 20-45% (per enantiomer) | Theoretical maximum is 50% for a single enantiomer. | |
| Throughput | High (scalable to kg) | Suitable for large-scale industrial production. | |
| Chiral HPLC | Enantiomeric Excess (ee) | >99% | Can achieve very high purity in a single run. |
| Yield | >95% (analytical) | Preparative scale yields can be lower. | |
| Resolution (Rs) | >1.5 | Baseline separation is typically achievable. | |
| Throughput | Low to Medium | Dependent on column size and system configuration. | |
| Enzymatic Resolution | Enantiomeric Excess (ee) | Variable (can be >99%) | Highly dependent on enzyme selectivity. |
| Yield | <50% (for one enantiomer) | Kinetic resolution, the other enantiomer remains. | |
| Throughput | Medium | Can be adapted for moderate scale. |
Note: The data presented in this table is illustrative and based on the separation of similar piperidine-containing compounds. Actual results for this compound may vary.
Experimental Methodologies
Detailed experimental protocols provide a framework for implementing each separation technique. These protocols are generalized and may require optimization for the specific substrate and desired outcome.
Diastereomeric Crystallization
This classical resolution technique involves the reaction of the racemic carboxylic acid with a chiral resolving agent (a chiral base in this case) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol:
-
Salt Formation:
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) in the same solvent.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
The mixture may be heated gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Further cooling (e.g., in an ice bath or refrigerator) can be used to maximize the yield of the crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Isolation of the Enantiomer:
-
Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired enantiomer.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved acid should be determined by a suitable analytical method, such as chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a small amount of racemic this compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Illustrative):
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA or Chiralcel® OD-H, is often effective for this class of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution.
-
Flow Rate: Typically 0.5-1.5 mL/min for analytical columns.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) or mass spectrometry.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible results.
-
-
Data Analysis:
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
-
The resolution (Rs) between the two peaks should be greater than 1.5 for baseline separation.
-
Enzymatic Resolution
Enzymatic resolution utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. For a carboxylic acid, this often involves an esterification or amidation reaction.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve racemic this compound in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).
-
Add an alcohol (e.g., butanol) or an amine as the acyl acceptor.
-
Add a lipase enzyme, such as Candida antarctica lipase B (CAL-B), immobilized on a solid support.
-
The reaction is typically stirred at a controlled temperature (e.g., 30-50 °C).
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining acid and the formed ester/amide.
-
The reaction is stopped when the desired conversion (ideally close to 50%) is reached to maximize the enantiomeric excess of both the unreacted starting material and the product.
-
-
Separation and Isolation:
-
Filter off the immobilized enzyme.
-
The unreacted carboxylic acid can be separated from the ester/amide product by extraction with an aqueous base (e.g., NaHCO₃ solution).
-
Acidify the aqueous layer and extract the unreacted, enantiomerically enriched carboxylic acid.
-
The organic layer contains the enantiomerically enriched ester/amide, which can be hydrolyzed back to the corresponding carboxylic acid if needed.
-
Conclusion
The selection of an appropriate method for the separation of this compound enantiomers requires careful consideration of the specific requirements of the project. Diastereomeric crystallization is a robust and scalable method suitable for large-scale production. Chiral HPLC offers excellent separation efficiency and is ideal for analytical quality control and small-scale preparative work. Enzymatic resolution provides a green chemistry alternative that can yield high enantiomeric purity under mild conditions. The protocols and illustrative data presented in this guide serve as a starting point for the development of a tailored separation strategy for this and other structurally related chiral compounds.
Confirming the Molecular Weight of (2-Methylpiperidin-1-yl)acetic Acid: A Comparative Guide to Mass Spectrometry Techniques
For researchers engaged in drug discovery and development, accurate molecular weight determination is a critical first step in compound verification. This guide provides a comparative overview of common mass spectrometry techniques for confirming the molecular weight of (2-Methylpiperidin-1-yl)acetic acid, a heterocyclic building block. We present supporting experimental protocols and data to aid in the selection of the most appropriate analytical method.
Theoretical Molecular Weight
This compound has a chemical formula of C8H15NO2. Its theoretical molecular weight is 157.21 g/mol .[1][2][3][4] This value serves as the benchmark for experimental confirmation via mass spectrometry.
Comparison of Ionization Techniques
The choice of ionization technique is paramount for the successful analysis of small molecules like this compound. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most common "soft" ionization methods that minimize fragmentation and preserve the molecular ion.[5][6]
| Ionization Technique | Principle | Best Suited For | Expected Adducts of this compound |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from solution.[6][7] | Polar and ionizable molecules, including organic acids.[8][9] | [M+H]+, [M+Na]+, [M+K]+ in positive ion mode. [M-H]- in negative ion mode. |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized and then ionized by gas-phase ion-molecule reactions initiated by a corona discharge.[10][11] | Less polar and thermally stable compounds with molecular weights typically less than 1500 Da.[10][12] | Primarily [M+H]+ in positive ion mode and [M-H]- in negative ion mode. |
Experimental Protocol: ESI-MS Analysis
This section details a standard protocol for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and deionized water.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with the same solvent mixture.
-
To facilitate ionization, add 0.1% (v/v) formic acid for positive ion mode analysis or 0.1% (v/v) ammonium hydroxide for negative ion mode analysis to the working solution.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.[13]
-
Ionization Mode: ESI, positive and negative modes.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50 - 500
3. Data Acquisition and Analysis:
-
Inject the prepared sample into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Process the raw data to identify the peaks corresponding to the molecular ion and common adducts.
-
Compare the experimentally determined mass-to-charge ratios (m/z) with the theoretical values.
Expected Mass Spectrometry Data
The following table summarizes the expected m/z values for this compound in a high-resolution ESI-MS analysis.
| Ion Species | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
| Positive Ion Mode | |||
| [M+H]+ | 158.1176 | 158.1174 | -1.26 |
| [M+Na]+ | 180.0995 | 180.0992 | -1.67 |
| [M+K]+ | 196.0734 | 196.0730 | -2.04 |
| Negative Ion Mode | |||
| [M-H]- | 156.1029 | 156.1031 | 1.28 |
Experimental Workflow
The following diagram illustrates the key steps involved in the mass spectrometry workflow for molecular weight confirmation.
References
- 1. This compound | C8H15NO2 | CID 3157942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 856437-61-1|2-(2-Methylpiperidin-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. chembk.com [chembk.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Analysis of low-molecular-mass organic acids using capillary zone electrophoresis-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 11. Atmospheric Pressure Chemical Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. rsc.org [rsc.org]
Safety Operating Guide
Safe Disposal of (2-Methylpiperidin-1-yl)acetic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (2-Methylpiperidin-1-yl)acetic acid, a compound requiring careful management as hazardous waste.
Hazard Profile and Safety Summary
Based on data for structurally related compounds, the following table summarizes the potential hazards associated with this compound.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation, and potentially severe burns with prolonged contact.[4][5] | Wear protective gloves, and clothing. Wash skin thoroughly after handling.[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potential for severe eye damage.[4][5] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4][5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[4][5] | Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[4] |
| Acute Oral Toxicity | May be harmful if swallowed.[6] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[6][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
A laboratory coat.
-
Safety glasses or goggles.
-
Chemical-resistant gloves (nitrile or neoprene are recommended).
2. Waste Segregation and Collection:
-
Primary Container: Designate a specific, leak-proof, and clearly labeled waste container for this compound and any materials contaminated with it. The container must be compatible with organic acids.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste".[1] The label should include the full chemical name: "this compound".
-
Waste Stream: This compound should be disposed of as "Organic Acid Waste." Do not mix with incompatible waste streams such as bases, oxidizers, or cyanides.
3. Contaminated Materials:
-
Any materials that have come into direct contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, must be placed in the designated hazardous waste container.[1]
-
For rinsing contaminated glassware, use a small amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate must be collected and added to the hazardous waste container. The first rinse of a container should always be collected as hazardous waste.[8]
4. Storage of Waste:
-
The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area within the laboratory.
-
This storage area must be well-ventilated and away from sources of heat or ignition.[9][10]
-
Ensure the container is kept tightly closed when not in use.[4][9][10]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Never dispose of this compound down the drain or in the regular trash.[8][11]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. premiermedicalco.com [premiermedicalco.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling (2-Methylpiperidin-1-yl)acetic acid
Disclaimer: No specific safety data sheet (SDS) is currently available for (2-Methylpiperidin-1-yl)acetic acid. The following guidance is based on the known hazards of analogous compounds, specifically piperidine derivatives and acetic acid. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational conduct and disposal.
Personal Protective Equipment (PPE)
Given the absence of specific data for this compound, a conservative approach to PPE is recommended, drawing from guidelines for both piperidine and acetic acid.[1][2][3][4]
| PPE Category | Recommendation | Justification & Best Practices |
| Eye Protection | Chemical safety goggles and a face shield.[2][5] | Protects against potential splashes of the acidic and potentially corrosive compound. Do not wear contact lenses.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3][4] | Given the acidic nature, select gloves with good resistance to acids. Always inspect gloves for degradation before use and replace them immediately if compromised. For prolonged contact, a glove with a higher protection class (breakthrough time > 240 minutes) is advised.[6] |
| Body Protection | A flame-retardant and chemical-resistant lab coat, worn over full-length pants and closed-toe shoes.[2][5] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[7] If aerosols or vapors are likely to be generated, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Protects against inhalation of potentially harmful vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for acidic and potentially flammable compounds. This should include an absorbent material like sand or diatomaceous earth.[8][9]
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. If it is a liquid, use appropriate tools (e.g., pipette, syringe) to transfer the substance, avoiding splashes.
-
Heating: Avoid excessive heating. If heating is necessary, do so in a controlled manner (e.g., using a heating mantle with temperature control) and ensure adequate ventilation.
-
Compatibility: Keep the compound away from strong oxidizing agents, bases, and sources of ignition.[1][3]
3. Immediate First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
1. Waste Segregation:
-
All waste materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
2. Containerization:
-
Use a chemically resistant container that can be securely sealed. The container should be labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Neutralization (for spills):
-
In the event of a small spill, it may be appropriate to neutralize the substance with a weak base (e.g., sodium bicarbonate) before absorption and collection. However, this should only be done by trained personnel.
4. Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour this chemical down the drain.[1][5]
Workflow and Logical Relationships
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. isotope.com [isotope.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. Safety Guidelines for Handling and Storing Glacial Acetic Acid in Laboratory Settings [ysxlglacialaceticacid.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. IsoLab - Acetic Acid [isolab.ess.washington.edu]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
